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  • Product: 4-Nitro-1-(1-phenylethyl)-1H-pyrazole
  • CAS: 1240569-60-1

Core Science & Biosynthesis

Foundational

4-Nitro-1-(1-phenylethyl)-1H-pyrazole: An In-Depth Technical Guide to Structure, Synthesis, and Kinase Inhibitor Applications

Executive Summary 4-Nitro-1-(1-phenylethyl)-1H-pyrazole (CAS: 1240569-60-1) is a highly specialized, structurally rigid synthetic intermediate utilized extensively in modern medicinal chemistry. Characterized by an elect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Nitro-1-(1-phenylethyl)-1H-pyrazole (CAS: 1240569-60-1) is a highly specialized, structurally rigid synthetic intermediate utilized extensively in modern medicinal chemistry. Characterized by an electron-deficient nitropyrazole core and a lipophilic, chiral benzylic appendage, this compound serves as a critical precursor for the 4-aminopyrazole pharmacophore. 4-aminopyrazoles are recognized as "privileged scaffolds" in drug discovery, functioning as potent hinge-binders in the ATP-binding pockets of various kinases[1]. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic synthesis, and downstream applications in targeted therapeutics.

Structural and Physicochemical Properties

The architecture of 4-Nitro-1-(1-phenylethyl)-1H-pyrazole dictates its reactivity and utility. The strong electron-withdrawing nature of the nitro group at the C4 position significantly lowers the electron density of the pyrazole ring. Meanwhile, the 1-phenylethyl group at the N1 position introduces a chiral center, providing a distinct spatial trajectory that can be leveraged to probe steric tolerances in target protein binding pockets.

Quantitative Data Summary
PropertyValue
Chemical Name 4-Nitro-1-(1-phenylethyl)-1H-pyrazole
CAS Registry Number 1240569-60-1
Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
SMILES String CC(c1ccccc1)n1cc([O-])cn1
Topological Polar Surface Area (TPSA) ~63.6 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4

Synthetic Methodology & Mechanistic Causality

The synthesis of 4-Nitro-1-(1-phenylethyl)-1H-pyrazole and its subsequent activation into a 4-aminopyrazole building block relies on two critical phases: Regioselective N-Alkylation and Chemoselective Nitro Reduction.

Phase A: Regioselective N-Alkylation

Mechanistic Rationale: Unsubstituted pyrazoles typically possess a pKa of ~14. However, the introduction of a 4-nitro group enhances the acidity of the N-H proton (pKa ~ 9.6) through mesomeric electron withdrawal[2]. This increased acidity allows for the use of mild bases, such as Potassium Carbonate (K₂CO₃), rather than strong bases like Sodium Hydride (NaH). Utilizing a polar aprotic solvent like Dimethylformamide (DMF) leaves the resulting pyrazolide anion poorly solvated, rendering it highly nucleophilic. This facilitates a clean Sₙ2 attack on the secondary benzylic carbon of (1-bromoethyl)benzene.

Step-by-Step Protocol:

  • Preparation: Charge a dry, round-bottom flask with 4-nitropyrazole (1.0 equiv) and anhydrous DMF (0.5 M concentration) under a nitrogen atmosphere.

  • Deprotonation: Add finely ground K₂CO₃ (1.5 equiv) in portions. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the pyrazolide anion.

  • Alkylation: Dropwise add (1-bromoethyl)benzene (1.2 equiv).

  • Thermal Activation: Heat the reaction mixture to 60°C and monitor via Thin Layer Chromatography (TLC). The highly polar 4-nitropyrazole spot will disappear, replaced by a faster-moving, UV-active product spot.

  • Workup (Self-Validating): Quench the reaction with ice water to precipitate the product and dissolve unreacted inorganic salts. Extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Phase B: Chemoselective Nitro Reduction

Mechanistic Rationale: To utilize the pyrazole in kinase inhibitor synthesis, the nitro group must be reduced to an amine[3]. While catalytic hydrogenation (Pd/C, H₂) is standard, the 1-phenylethyl group is a benzylic moiety, which is classically susceptible to hydrogenolysis (C-N bond cleavage). Fortunately, the N-benzylic bond of a pyrazole is kinetically more stable than typical O-benzylic ethers. By strictly controlling the temperature and maintaining atmospheric hydrogen pressure, chemoselective reduction of the nitro group is achieved without dealkylation.

Step-by-Step Protocol:

  • Setup: Dissolve 4-Nitro-1-(1-phenylethyl)-1H-pyrazole in degassed Methanol (0.2 M).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w) under a blanket of argon to prevent autoignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature.

  • Monitoring (Self-Validating): Monitor hydrogen uptake. Once bubbling ceases, verify completion via TLC. The resulting primary amine will react with a ninhydrin stain, producing a distinct colored spot.

  • Filtration: Filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate to yield 4-Amino-1-(1-phenylethyl)-1H-pyrazole.

SynthesisWorkflow A 4-Nitropyrazole C 4-Nitro-1-(1-phenylethyl) -1H-pyrazole A->C K2CO3, DMF B (1-Bromoethyl)benzene B->C SN2 Alkylation D 10% Pd/C, H2 (Reduction) C->D E 4-Amino-1-(1-phenylethyl) -1H-pyrazole D->E Chemoselective

Synthetic workflow for 4-Nitro-1-(1-phenylethyl)-1H-pyrazole and its reduction.

Applications in Kinase Inhibitor Development

Once reduced, the resulting 4-amino-1-(1-phenylethyl)-1H-pyrazole acts as a highly versatile nucleophile, ready for coupling with pyrimidine or quinazoline electrophiles to form advanced drug candidates.

The 4-aminopyrazole moiety is a critical structural motif in modern targeted therapies. It acts as a bidentate hydrogen bond donor/acceptor, perfectly complementing the hinge region of the ATP-binding site in various kinases[1].

  • LRRK2 Inhibition (Parkinson's Disease): 4-aminopyrazole derivatives are heavily investigated as inhibitors of Leucine-rich repeat kinase 2 (LRRK2). Mutations in LRRK2 are a leading genetic cause of Parkinson's disease, and the pyrazole core provides the necessary binding affinity to block its aberrant signaling[3].

  • JAK/STAT Pathway (Immunology): Janus kinases (JAK1, JAK2, JAK3) are pivotal in mediating cytokine signaling. 4-aminopyrazoles have demonstrated potent, nanomolar inhibitory activity against JAKs, effectively halting the phosphorylation cascade that leads to inflammatory diseases[1].

  • PLK4 Inhibition (Oncology): Polo-like kinase 4 (PLK4) regulates centriole duplication. Aminopyrazole scaffolds have been successfully optimized to selectively inhibit PLK4, demonstrating in vivo efficacy and tumor regression in neuroblastoma models[4].

KinaseInhibition ATP ATP Binding Kinase Target Kinase (e.g., JAK, LRRK2) ATP->Kinase Activates Signal Downstream Signaling (Disease Progression) Kinase->Signal Phosphorylation Inhibitor 4-Aminopyrazole Derivative Inhibitor->Kinase Hinge Binding (Competitive)

Mechanism of ATP-competitive kinase inhibition by 4-aminopyrazole derivatives.

References

1.[3] Title: Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents | Source: google.com | URL: 3 2.[1] Title: Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed | Source: nih.gov | URL: 1 3.[4] Title: Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 | Journal of Medicinal Chemistry | Source: acs.org | URL: 4 4.[2] Title: 4-Nitropyrazole | Drug Intermediate - MedchemExpress.com | Source: medchemexpress.com | URL: 2

Sources

Exploratory

Technical Monograph: 1-(1-Phenylethyl)-4-nitro-1H-pyrazole

Content Type: Technical Guide / Chemical Monograph Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary 1-(1-Phenylethyl)-4-nitro-1H-pyrazole is a critical heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Chemical Monograph Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

1-(1-Phenylethyl)-4-nitro-1H-pyrazole is a critical heterocyclic building block in medicinal chemistry, particularly utilized as a scaffold for kinase inhibitors (e.g., JAK, BTK) and agrochemical fungicides. Its structural value lies in the 4-nitro group , which serves as a latent amine precursor, and the 1-phenylethyl moiety , which acts as a lipophilic anchor or a chiral auxiliary.

This guide provides a rigorous analysis of its nomenclature, synthetic pathways, and physicochemical properties, moving beyond basic definitions to explore the "why" and "how" of its laboratory application.

Part 1: Structural Identity & Nomenclature

IUPAC Nomenclature Breakdown

The systematic name 1-(1-phenylethyl)-4-nitro-1H-pyrazole is derived through the following hierarchical rules:

  • Parent Heterocycle: The core is 1H-pyrazole (a 5-membered ring with two adjacent nitrogens).[1][2][3] The "1H" locant indicates the position of the saturating hydrogen (or substituent) on nitrogen, distinguishing it from the 3H- or 4H- tautomers.

  • Principal Functional Group: The nitro (-NO₂) group is treated as a substituent.

  • Substituent Priority & Numbering:

    • Numbering starts at the nitrogen bearing the substituent (Position 1).

    • The carbon atoms are numbered to give substituents the lowest possible locants.

    • The nitro group is at Position 4.[1][4]

    • The 1-phenylethyl group is attached at Position 1.

  • Chirality: The 1-phenylethyl group contains a chiral center at the benzylic carbon. Consequently, this molecule exists as two enantiomers:

    • (R)-1-(1-phenylethyl)-4-nitro-1H-pyrazole

    • (S)-1-(1-phenylethyl)-4-nitro-1H-pyrazole

Chemical Identifiers
Identifier TypeValue
IUPAC Name 1-(1-phenylethyl)-4-nitro-1H-pyrazole
Molecular Formula C₁₁H₁₁N₃O₂
Molecular Weight 217.23 g/mol
Core Scaffold 4-Nitropyrazole
Chirality Racemic (unless stereoselective synthesis is employed)

Part 2: Synthetic Pathways & Mechanism[5]

The most robust synthesis involves the N-alkylation of 4-nitropyrazole . This route is preferred over cyclization strategies (e.g., hydrazine + nitromalonaldehyde) due to the commercial availability of 4-nitropyrazole and the high regioselectivity afforded by the symmetry of the starting material.

Reaction Logic
  • Regioselectivity: 4-Nitropyrazole is symmetric with respect to the N1/N2 positions due to rapid tautomerism. Alkylation breaks this symmetry. Unlike 3-substituted pyrazoles, which often yield mixtures of N1 and N2 isomers, 4-substituted pyrazoles yield a single regioisomer upon mono-alkylation.

  • Nucleophilicity: The pyrazole nitrogen is moderately acidic (

    
    ). Deprotonation by a base (K₂CO₃ or Cs₂CO₃) generates the pyrazolate anion, a potent nucleophile.
    
  • Electrophile: (1-Bromoethyl)benzene (or the chloride) is a secondary benzylic halide. It is highly reactive toward

    
     displacement but prone to 
    
    
    
    elimination side reactions if heating is excessive.
Visualization: Synthetic Workflow

The following diagram illustrates the standard synthesis and the subsequent reduction to the amino-derivative, a common drug discovery workflow.

SynthesisWorkflow Start 4-Nitropyrazole (Symmetric Core) Intermediate Pyrazolate Anion (Nucleophile) Start->Intermediate Deprotonation Reagent (1-Bromoethyl)benzene Product 1-(1-phenylethyl)- 4-nitro-1H-pyrazole Reagent->Product Base Base: K2CO3 or Cs2CO3 Solvent: DMF/MeCN Base->Intermediate Intermediate->Product SN2 Attack Reduction Reduction (Fe/NH4Cl or Pd/C+H2) Product->Reduction Amine 4-Amino-1-(1-phenylethyl)- 1H-pyrazole (Kinase Scaffold) Reduction->Amine Nitro Reduction

Caption: Figure 1. Convergent synthesis via N-alkylation followed by functional group interconversion (Nitro to Amine).

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of 1-(1-phenylethyl)-4-nitro-1H-pyrazole via


 alkylation.
Materials
  • 4-Nitropyrazole (1.0 equiv)[1]

  • (1-Bromoethyl)benzene (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Dimethylformamide (DMF) (Anhydrous)

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitropyrazole (10 mmol) in anhydrous DMF (20 mL). Add

    
     (20 mmol) in one portion.
    
    • Checkpoint: The suspension should be stirred at room temperature for 15 minutes to ensure deprotonation (formation of the pyrazolate anion).

  • Alkylation: Add (1-bromoethyl)benzene (11 mmol) dropwise to the stirring suspension.

    • Note: Dropwise addition controls the exotherm and minimizes poly-alkylation or elimination side products.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Validation: Monitor via TLC (Ethyl Acetate/Hexane 1:3). The starting material (4-nitropyrazole) is more polar (lower

      
      ) than the alkylated product.
      
  • Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL). The product typically precipitates as a solid or separates as an oil.

    • If Solid: Filter, wash with water, and dry.

    • If Oil: Extract with Ethyl Acetate (3 x 30 mL), wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: If necessary, purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Characterization (Expected Data)[4][6][7]
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       8.15 (s, 1H, Pyrazole-H5)
      
    • 
       8.05 (s, 1H, Pyrazole-H3)
      
    • 
       7.20–7.40 (m, 5H, Phenyl-H)
      
    • 
       5.60 (q, 1H, CH-CH3)
      
    • 
       1.90 (d, 3H, CH-CH3)
      
  • Interpretation: The two pyrazole protons (H3 and H5) will appear as distinct singlets due to the desymmetrization caused by the N1 substituent.

Part 4: Applications in Drug Discovery[6]

Kinase Inhibitor Scaffolds

The 4-amino-pyrazole derivative (obtained via reduction of the nitro group) is an isostere of the adenine ring in ATP.

  • Mechanism: It forms hydrogen bonds with the hinge region of kinases (e.g., JAK, Src, p38 MAPK).

  • Role of Phenylethyl: The bulky 1-phenylethyl group fills the hydrophobic back-pocket of the ATP binding site, improving selectivity over other kinases.

Chiral Resolution Agents

Because the 1-phenylethyl group introduces a chiral center, this molecule can be used to study the stereochemical preferences of biological targets.

  • Strategy: Synthesis using enantiopure (1-bromoethyl)benzene (with inversion of configuration) allows for the preparation of pure (

    
    ) or (
    
    
    
    ) isomers to test for eudismic ratios (activity difference between enantiomers).
Agrochemical Fungicides

Substituted pyrazoles interfere with fungal respiration (succinate dehydrogenase inhibitors - SDHI). The nitro group acts as a masked amino group which, upon in vivo metabolic reduction or synthetic conversion to an amide, becomes the active pharmacophore.

References

  • IUPAC Nomenclature of Organic Chemistry. International Union of Pure and Applied Chemistry (IUPAC).[5] (Blue Book). Rule P-14.3 (Heterocycles) and P-61 (Substitutive Nomenclature).

  • Direct Preparation of N-Substituted Pyrazoles.The Journal of Organic Chemistry, 2021.

  • Reduction of Nitroarenes to Amines.Organic Chemistry Portal. (Review of methodologies for converting nitro-pyrazoles to amino-pyrazoles).

  • Amino-Pyrazoles in Medicinal Chemistry.National Institutes of Health (PMC).

Sources

Foundational

Technical Guide: Physical Properties & Synthesis of 4-Nitro-1-(alpha-methylbenzyl)pyrazole

The following technical guide details the physical properties, synthesis, and characterization of 4-nitro-1-(alpha-methylbenzyl)pyrazole (also known as 1-(1-phenylethyl)-4-nitropyrazole ), a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, synthesis, and characterization of 4-nitro-1-(alpha-methylbenzyl)pyrazole (also known as 1-(1-phenylethyl)-4-nitropyrazole ), a critical intermediate in the development of pharmaceutical agents, particularly kinase inhibitors.

Executive Summary

4-Nitro-1-(alpha-methylbenzyl)pyrazole is a functionalized pyrazole derivative featuring a chiral alpha-methylbenzyl group at the N1 position and a nitro group at the C4 position. It serves as a vital scaffold in medicinal chemistry, most notably as a precursor to 1-(1-phenylethyl)-4-aminopyrazoles , which are key intermediates for Janus Kinase (JAK) inhibitors and other heterocyclic drugs. This guide provides a comprehensive analysis of its physicochemical profile, synthesis protocols, and spectral characteristics to support research and development workflows.

Chemical Identity & Structural Analysis[1][2][3]

PropertyDetail
IUPAC Name 4-Nitro-1-(1-phenylethyl)-1H-pyrazole
Common Name 4-Nitro-1-(alpha-methylbenzyl)pyrazole
CAS Number 1240569-60-1
Molecular Formula C₁₂H₁₁N₃O₂
Molecular Weight 231.23 g/mol
Chirality Contains one stereocenter at the benzylic position (C*H). Exists as (R)- and (S)-enantiomers or a racemate.
SMILES CC(C1=CC=CC=C1)N2C=C([O-])C=N2
Structural Significance

The molecule combines an electron-deficient 4-nitropyrazole core with a lipophilic, chiral 1-phenylethyl tail. The nitro group activates the ring for nucleophilic aromatic substitution (SɴAr) or can be reduced to an amine for further coupling. The chiral center allows for the synthesis of enantiopure drugs, necessitating stereoselective synthesis or resolution.

Physicochemical Profile

While specific experimental melting points for this CAS are rarely reported in open literature due to its status as a transient intermediate, its properties can be reliably inferred from close structural analogs (e.g., 1-benzyl-4-nitropyrazole, MP: 63–65 °C).

PropertyValue / DescriptionContext
Physical State Viscous Oil or Low-Melting Solid The alpha-methyl group disrupts crystal packing compared to the benzyl analog, often resulting in an oil that crystallizes upon standing or cooling.
Melting Point ~40–55 °C (Estimated) Typically lower than the non-methylated benzyl analog.
Boiling Point >300 °C (Predicted) Decomposition likely occurs before boiling at atmospheric pressure.
Solubility High in DCM, EtOAc, MeOH, DMSO.Lipophilic nature ensures good solubility in organic solvents; insoluble in water.
LogP ~2.6 ± 0.3 Indicates moderate lipophilicity, suitable for membrane permeability in drug discovery.
pKa (Conjugate Acid) ~1.5 (Pyrazole N2) The nitro group significantly decreases the basicity of the pyrazole nitrogens.

Synthesis & Experimental Protocols

Two primary methods are employed to synthesize this compound.[1][2] Method A (Mitsunobu) is preferred for stereochemical control, while Method B (Alkylation) is cost-effective for racemic mixtures.

Method A: Stereoselective Mitsunobu Reaction

This protocol allows for the synthesis of a specific enantiomer by using chiral 1-phenylethanol.

Reagents: 4-Nitropyrazole (1.0 eq), (S)-1-Phenylethanol (1.0 eq), Triphenylphosphine (PPh₃, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq), THF (anhydrous).

Protocol:

  • Dissolution: Dissolve 4-nitropyrazole and (S)-1-phenylethanol in anhydrous THF under nitrogen atmosphere.

  • Activation: Add PPh₃ and cool the mixture to 0 °C.

  • Addition: Dropwise add DIAD over 30 minutes, maintaining temperature < 5 °C.

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup: Concentrate in vacuo. Triturate with Et₂O to precipitate PPh₃O (triphenylphosphine oxide). Filter.

  • Purification: Purify the filtrate via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).

Note: The reaction proceeds with inversion of configuration (Walden inversion). Using (S)-alcohol yields the (R)-pyrazole product.

Method B: N-Alkylation (Racemic)

Reagents: 4-Nitropyrazole, (1-Bromoethyl)benzene, K₂CO₃, DMF or Acetonitrile.

Protocol:

  • Suspend 4-nitropyrazole (1.0 eq) and K₂CO₃ (2.0 eq) in DMF.

  • Add (1-Bromoethyl)benzene (1.1 eq) dropwise.

  • Heat to 60–80 °C for 4–6 hours.

  • Pour into ice water and extract with EtOAc.

  • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Workflow Visualization

SynthesisWorkflow Start Starting Materials 4-Nitropyrazole + 1-Phenylethanol Activation Activation PPh3 + DIAD (0°C) Start->Activation Mix in THF Reaction Mitsunobu Coupling (Inversion of Configuration) Activation->Reaction N2 atm, 12h Workup Workup Remove PPh3O & Solvent Reaction->Workup Concentration Product Product 4-Nitro-1-(alpha-methylbenzyl)pyrazole Workup->Product Chromatography

Figure 1: Stereoselective synthesis workflow via Mitsunobu coupling.

Spectral Characterization (NMR & MS)

Verification of the product structure relies on the distinct signals of the alpha-methylbenzyl group and the pyrazole ring.

¹H NMR (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentInterpretation
8.15 Singlet (s)1HPyrazole C5-HDeshielded by adjacent N1 and Nitro group.
8.08 Singlet (s)1HPyrazole C3-HSlightly less deshielded than C5-H.
7.30 – 7.45 Multiplet (m)5HPhenyl-HAromatic protons of the benzyl group.
5.60 Quartet (q, J=7.0 Hz)1HN-CH-CH₃Characteristic benzylic methine proton.
1.92 Doublet (d, J=7.0 Hz)3HN-CH-CHMethyl group doublet coupled to methine.
Mass Spectrometry (ESI-MS)
  • Observed Ion: [M+H]⁺ = 232.1 m/z

  • Pattern: Single peak dominant; no characteristic isotopic pattern (unlike Cl/Br compounds).

Handling, Stability & Safety

  • Energetic Potential: As a nitro-heterocycle, the compound possesses significant energy content. While mono-nitro pyrazoles are generally stable, they should be protected from excessive heat (>150 °C) and shock.

  • Storage: Store in a cool, dry place (2–8 °C) under inert gas (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.

  • Hazards: Treat as a potential skin irritant and sensitizer. Use standard PPE (gloves, goggles, fume hood).

References

  • Synthesis of 1-alkyl-4-aminopyrazoles : Fanourakis, A., et al. "A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles." ResearchGate, 2025.

  • Mitsunobu Reaction Mechanism : Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

  • General Pyrazole Properties : PubChem Compound Summary for 4-Nitro-1H-pyrazole (Precursor Data).

  • CAS Registry Data : CAS 1240569-60-1 Entry. Chemical Abstracts Service.[3]

Sources

Exploratory

A Technical Guide to the Differentiation of 1-(1-Phenylethyl)pyrazole and 1-(2-Phenylethyl)pyrazole Isomers

Introduction: The Critical Role of Isomerism in Pyrazole-Based Drug Discovery The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs, including cel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Isomerism in Pyrazole-Based Drug Discovery

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs, including celecoxib, sildenafil, and ruxolitinib.[1][2] Its prevalence stems from its versatile chemical nature and its ability to act as a robust pharmacophore, engaging in various biological interactions.[1][3][4][5] Within this vast chemical space, positional isomerism—where molecules share the same formula but differ in the arrangement of their constituent atoms—plays a pivotal role. Seemingly minor shifts in substituent placement can profoundly alter a compound's pharmacological profile, affecting its efficacy, selectivity, and metabolic stability.

This guide provides an in-depth technical analysis of two such positional isomers: 1-(1-phenylethyl)pyrazole and 1-(2-phenylethyl)pyrazole. While chemically similar, their distinct structural and electronic properties necessitate precise synthetic control and robust analytical methods for differentiation. For researchers in drug development, understanding these differences is not merely an academic exercise; it is fundamental to ensuring the synthesis of the correct, biologically active entity and to understanding its structure-activity relationship (SAR).

Part 1: Core Structural and Stereochemical Distinctions

The fundamental difference between the two isomers lies in the attachment point of the phenylethyl substituent to the pyrazole ring's N1 position.

  • 1-(1-Phenylethyl)pyrazole: The substituent is attached via the benzylic carbon (the first carbon of the ethyl chain). This carbon is bonded to the pyrazole nitrogen, a phenyl ring, a methyl group, and a hydrogen atom, rendering it a chiral center . Consequently, this isomer exists as a pair of enantiomers (R and S).

  • 1-(2-Phenylethyl)pyrazole: The substituent is attached via the terminal carbon (the second carbon of the ethyl chain). This isomer is achiral and possesses greater conformational flexibility due to the ethylene linker separating the phenyl and pyrazole rings.

This structural variance has significant implications. The chirality of 1-(1-phenylethyl)pyrazole mandates that any biological evaluation must consider the potential for stereospecific interactions, where one enantiomer may be significantly more potent or possess a different toxicological profile than the other.

G cluster_0 1-(1-Phenylethyl)pyrazole (Chiral) cluster_1 1-(2-Phenylethyl)pyrazole (Achiral) a b G pyrazole Pyrazole base Base (e.g., NaH, K₂CO₃) in Solvent (e.g., DMF, ACN) pyrazole->base Deprotonation anion Pyrazole Anion base->anion halide1 1-Phenylethyl Bromide product1 1-(1-Phenylethyl)pyrazole halide1->product1 halide2 2-Phenylethyl Bromide product2 1-(2-Phenylethyl)pyrazole halide2->product2 anion->halide1 SN2 Alkylation anion->halide2 SN2 Alkylation

Caption: General synthetic workflow for the selective preparation of the two pyrazole isomers.

Experimental Protocols

Protocol 2.1: Synthesis of 1-(1-Phenylethyl)pyrazole

  • Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add pyrazole (1.0 eq.) portion-wise at 0 °C.

  • Anion Formation: Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of the pyrazole anion.

  • Alkylation: Cool the reaction mixture back to 0 °C and add (1-bromoethyl)benzene (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1-(1-phenylethyl)pyrazole.

  • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and MS analysis as detailed in Part 3.

Protocol 2.2: Synthesis of 1-(2-Phenylethyl)pyrazole

This protocol is identical to Protocol 2.1, with the substitution of (2-bromoethyl)benzene for (1-bromoethyl)benzene in step 3. The procedural causality is direct: changing the electrophile from a secondary benzylic halide to a primary benzylic halide selectively yields the corresponding N-alkylated isomer.

Part 3: Spectroscopic Differentiation: A Multi-Technique Approach

Unequivocal identification of the 1-(1-phenylethyl) and 1-(2-phenylethyl) isomers is readily achieved by leveraging the distinct signatures they produce in ¹H NMR, ¹³C NMR, and Mass Spectrometry.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing these isomers. The chemical environment of the protons and carbons in the ethyl chain is drastically different, leading to unique chemical shifts and coupling patterns. [6] Key Differentiating Features in ¹H NMR:

  • 1-(1-Phenylethyl)pyrazole: The most telling signal is the benzylic proton (CH) . It is adjacent to both the phenyl ring and the pyrazole nitrogen, causing it to be significantly deshielded. It appears as a quartet due to coupling with the three protons of the adjacent methyl group. The methyl group (CH₃) , in turn, appears as a doublet , coupled to the single benzylic proton.

  • 1-(2-Phenylethyl)pyrazole: This isomer lacks a benzylic methine. Instead, it displays two distinct methylene (CH₂) groups . These typically appear as two triplets in an A₂B₂ system, corresponding to the pyrazole-CH₂-CH₂-phenyl chain. The methylene group attached to the pyrazole nitrogen will be further downfield than the one adjacent to the phenyl ring.

Table 1: Comparative NMR Data for Pyrazole Isomers

Feature 1-(1-Phenylethyl)pyrazole (Predicted) 1-(2-Phenylethyl)pyrazole (Predicted) Causality of Difference
¹H: Benzylic/Methylene Protons ~5.7-5.9 ppm (quartet, 1H) ~4.3-4.5 ppm (triplet, 2H) & ~3.1-3.3 ppm (triplet, 2H) Proximity to pyrazole N and phenyl ring (1-isomer); ethylene linker (2-isomer).
¹H: Alkyl Protons ~1.9-2.1 ppm (doublet, 3H) N/A Presence of a methyl group (1-isomer) vs. a second methylene group (2-isomer).
¹³C: Benzylic/Methylene Carbons ~60-62 ppm (CH) ~52-54 ppm (CH₂) & ~38-40 ppm (CH₂) Direct attachment to two electron-withdrawing groups (1-isomer).

| ¹³C: Alkyl Carbon | ~22-24 ppm (CH₃) | N/A | Methyl group (1-isomer). |

Note: Chemical shifts (δ) are predicted based on data for analogous structures and may vary with solvent and concentration. Data for 3,5-Dimethyl-1-(1-phenylethyl)-1H-pyrazole shows a ¹³C shift for the benzylic carbon at 60.4 ppm.[7]

Mass Spectrometry (MS)

While both isomers have the same molecular weight (172.22 g/mol ) and will show an identical molecular ion peak (m/z = 172), their fragmentation patterns under electron ionization (EI) are distinct and diagnostic.

  • 1-(1-Phenylethyl)pyrazole: Fragmentation is dominated by cleavage of the benzylic C-C bond, leading to the loss of a methyl radical (•CH₃) to form a highly stable cation at m/z = 157 .

  • 1-(2-Phenylethyl)pyrazole: The most characteristic fragmentation pathway involves cleavage of the benzylic C-C bond, which is beta to the pyrazole ring. This generates the very stable tropylium cation at m/z = 91 . The appearance of a strong peak at m/z 91 is a hallmark of a phenylethyl moiety and serves as a definitive marker for this isomer.

G cluster_0 1-(1-Phenylethyl)pyrazole Fragmentation cluster_1 1-(2-Phenylethyl)pyrazole Fragmentation M1 [M]⁺˙ m/z = 172 F1 [M - CH₃]⁺ m/z = 157 M1->F1 - •CH₃ M2 [M]⁺˙ m/z = 172 F2 [C₇H₇]⁺ (Tropylium) m/z = 91 M2->F2 - C₃H₃N₂CH₂•

Caption: Key diagnostic fragmentations in EI-Mass Spectrometry for isomer identification.

Part 4: Implications for Drug Development and Biological Activity

The structural differences between these isomers translate directly to potentially divergent biological and pharmacokinetic profiles.

  • Stereochemistry and Target Binding: As 1-(1-phenylethyl)pyrazole is chiral, its enantiomers can exhibit different binding affinities and orientations within a chiral protein pocket. One enantiomer may be a potent agonist while the other is inactive or even an antagonist. This necessitates either stereoselective synthesis or chiral separation, adding complexity and cost to development. The achiral 1-(2-phenylethyl)pyrazole circumvents this issue.

  • Conformational Flexibility and SAR: The flexible ethyl linker in the 2-isomer allows its phenyl ring to adopt a wider range of spatial orientations compared to the more constrained phenyl group in the 1-isomer. This can dramatically impact its ability to fit into a binding site, leading to different structure-activity relationships. [8]3. Metabolic Stability: The benzylic C-H bond in 1-(1-phenylethyl)pyrazole is susceptible to oxidative metabolism by cytochrome P450 enzymes. This represents a potential site of metabolic liability that is absent in the 2-isomer. Conversely, the 2-isomer presents two methylene groups that could be sites for metabolism. Understanding these potential metabolic pathways is crucial for optimizing a drug candidate's pharmacokinetic profile.

Conclusion

The differentiation of 1-(1-phenylethyl)pyrazole and 1-(2-phenylethyl)pyrazole is a clear illustration of the profound impact of positional isomerism in chemistry. While sharing a common molecular formula, their distinct structural, stereochemical, and electronic properties give rise to unique spectroscopic signatures. For the medicinal chemist and drug development professional, mastery of the synthetic and analytical techniques described herein is essential. Precise control over which isomer is synthesized and the ability to unequivocally confirm its identity are foundational to building robust structure-activity relationships, optimizing drug candidates, and ultimately, ensuring the safety and efficacy of novel therapeutics.

References

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Foundational

An In-depth Technical Guide to the Electronic Properties of Nitro-Substituted Pyrazole Rings

Abstract The pyrazole nucleus is a cornerstone of heterocyclic chemistry, integral to pharmaceuticals, agrochemicals, and advanced materials.[1][2] The introduction of a nitro (–NO₂) group, a potent electron-withdrawing...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, integral to pharmaceuticals, agrochemicals, and advanced materials.[1][2] The introduction of a nitro (–NO₂) group, a potent electron-withdrawing moiety, dramatically alters the electronic landscape of the pyrazole ring, unlocking novel properties and applications.[3] This guide provides a comprehensive exploration of the electronic properties of nitro-substituted pyrazoles, synthesizing theoretical principles with practical applications for researchers in drug development and materials science. We will dissect the fundamental electronic perturbations, explore the profound impact of positional isomerism, and detail the methodologies for their synthesis and characterization.

The Pyrazole Scaffold: An Electronic Overview

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4] Its electronic structure is characterized by a six-π-electron system, rendering it aromatic.[5] The two nitrogen atoms, however, are not electronically equivalent. The N1 nitrogen is pyrrole-like, with its lone pair participating in the aromatic system, while the N2 nitrogen is pyridine-like, with its lone pair located in an sp² hybrid orbital in the plane of the ring, contributing to its basicity.[4] This inherent asymmetry results in a non-uniform electron density distribution, with the C4 position being the most electron-rich and thus the primary site for electrophilic substitution.[5]

The Nitro Group: A Powerful Modulator of Electronic Structure

The nitro group is one of the strongest electron-withdrawing groups in organic chemistry.[3] Its influence stems from two primary mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the pyrazole ring through the sigma bond framework.

  • Resonance Effect (-M): The nitro group can delocalize π-electrons from the ring onto its oxygen atoms, creating additional resonance structures that further deplete the ring of electron density.[3]

The introduction of a nitro group significantly lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the HOMO-LUMO gap and increasing the compound's reactivity and electron affinity.[6]

The Critical Role of Positional Isomerism

The specific position of the nitro group on the pyrazole ring dictates the extent and nature of its electronic influence. This is not merely a structural nuance; it is a fundamental determinant of the molecule's chemical behavior and potential applications.

C-Nitro-Substituted Pyrazoles (3-NP, 4-NP, 5-NP)
  • 4-Nitropyrazole (4-NP): Substitution at the C4 position allows for the most effective π-electron delocalization through resonance. This leads to a significant decrease in electron density across the entire ring system, making it a key intermediate for creating highly energetic materials and modulating ligand-receptor interactions.[6][7]

  • 3-Nitropyrazole (3-NP) and 5-Nitropyrazole (5-NP): Due to the adjacent pyridine-like N2 atom, the resonance effect is somewhat attenuated compared to 4-NP. These isomers are crucial building blocks for various pharmaceuticals and energetic compounds.[7]

N-Nitro-Substituted Pyrazoles (1-NP)

When the nitro group is attached to the N1 position, it acts as a nitramine. This configuration dramatically alters the ring's properties. N-nitration is a key step in the synthesis of some high-energy-density materials, but these compounds can be unstable, sometimes rearranging to the more stable C-nitro isomers under acidic or thermal conditions.[6][7] The isomerization of N-nitropyrazole is a critical consideration in synthetic strategies.[8]

The following diagram illustrates the primary electronic effects of C4-nitration.

Caption: Inductive and Resonance electron withdrawal by a C4-nitro group, creating partial positive charges (δ+) on the pyrazole ring.

Applications Driven by Electronic Modulation

The tailored electronic properties of nitropyrazoles make them valuable in diverse scientific fields.

Medicinal Chemistry and Drug Development

The electron-withdrawing nature of the nitro group profoundly impacts a molecule's pharmacokinetic and pharmacodynamic profiles.[5][9]

  • Modulation of pKa: By withdrawing electron density, the nitro group increases the acidity of the N-H proton, altering the molecule's ionization state at physiological pH. This is critical for solubility, membrane permeability, and receptor binding.

  • Receptor Interactions: The modified electron distribution can enhance binding to biological targets. Nitro-substituted pyrazoles have been investigated as estrogen receptor ligands and for their antimicrobial and anti-inflammatory properties.[9][10][11]

  • Hypoxia-Selective Cytotoxins: The high electron affinity of nitropyrazoles allows them to be selectively reduced in the low-oxygen (hypoxic) environments characteristic of solid tumors. This bioreduction can activate a cytotoxic agent, making nitropyrazoles candidates for hypoxia-selective radiosensitizers and cytotoxins.[12]

High-Energy-Density Materials (HEDMs)

Nitropyrazoles are a significant class of nitrogen-rich energetic materials.[7] Their desirable properties are a direct consequence of their electronic structure.

  • High Heat of Formation: The presence of C-NO₂ and N-N bonds contributes to a high positive heat of formation, which is released upon decomposition.[7][13]

  • High Density and Oxygen Balance: The nitro groups increase molecular density and improve the oxygen balance, leading to more efficient and powerful detonation performance.[7][13]

  • Thermal Stability: The aromaticity of the pyrazole ring imparts good thermal stability, a crucial safety feature for energetic materials.[7] Combining nitropyrazole moieties with other nitrogen-rich heterocycles like triazoles or tetrazoles is a common strategy to develop insensitive high-performance explosives.[14][15]

Compound NameNumber of Nitro GroupsDensity (g·cm⁻³)Detonation Velocity (km·s⁻¹)Application AreaReference
4-Nitropyrazole (4-NP) 1~1.6~7.5Intermediate[7]
3,4-Dinitropyrazole (DNP) 21.858.9Melt-cast explosive[6][16]
4,4′,5,5′-Tetranitro-2H,2′H-3,3′-bipyrazole (TNBP) 41.928.56Insensitive explosive[14]
N,N′-((4-nitro-1H-pyrazole-3,5-diyl)bis(1H-1,2,4-triazole-5,3-diyl))dinitramide 3 (+2 nitramide)1.899.08Insensitive explosive[14][15]

Table 1: Properties of selected nitro-substituted pyrazole-based energetic materials. Data are approximate and vary based on crystalline form and measurement conditions.

Synthesis and Characterization Protocols

Experimental Protocol: Synthesis of 4-Nitropyrazole

This protocol describes a common method for the regioselective nitration of pyrazole at the C4 position.[7]

Causality: The use of a strong nitrating mixture (fuming nitric and sulfuric acids) is necessary to achieve electrophilic substitution on the moderately activated pyrazole ring. Fuming sulfuric acid acts as both a solvent and a dehydrating agent, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is typically performed at low temperatures to control the exothermic reaction and prevent over-nitration or decomposition.

Methodology:

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool 20 mL of fuming sulfuric acid (20% SO₃) to 0-5 °C in an ice-salt bath.

  • Pyrazole Addition: Slowly add 5.0 g of pyrazole to the cooled sulfuric acid while maintaining the temperature below 10 °C. Stir until all pyrazole has dissolved.

  • Nitration: Add 10 mL of fuming nitric acid (90%) dropwise via the dropping funnel over 30-45 minutes. Critically, the internal temperature must be maintained between 5-10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. This step is highly exothermic and must be done slowly in a large beaker.

  • Isolation: A white precipitate of 4-nitropyrazole will form. Allow the mixture to stand for 30 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.

  • Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy, and measure the melting point.[17][18]

Caption: Experimental workflow for the synthesis of 4-Nitropyrazole.

Computational and Spectroscopic Characterization
  • Computational Chemistry: Density Functional Theory (DFT) is a powerful tool for predicting the electronic properties of nitropyrazoles.[19][20] Calculations can provide insights into HOMO-LUMO energies, molecular electrostatic potential surfaces, and bond dissociation energies, which are crucial for understanding reactivity and stability.[6][20]

  • Spectroscopy:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁵N): Provides definitive structural information, confirming the position of the nitro group and other substituents.[17][21]

    • IR Spectroscopy: Shows characteristic stretching frequencies for the N-O bonds of the nitro group (typically strong bands around 1550 cm⁻¹ and 1350 cm⁻¹) and vibrations of the pyrazole ring.[18]

  • Electrochemistry: Techniques like cyclic voltammetry can be used to measure the one-electron reduction potential, which is a key parameter for applications in hypoxia-selective drugs.[12]

Conclusion and Future Outlook

Nitro-substituted pyrazoles represent a fascinating and highly versatile class of compounds. The strong electron-withdrawing nature of the nitro group fundamentally alters the electronic properties of the pyrazole ring, enabling a wide range of applications. For drug development professionals, this electronic modulation offers a powerful strategy to fine-tune the physicochemical and biological properties of lead compounds, particularly in the development of targeted therapies like hypoxia-activated prodrugs. For materials scientists, the combination of aromatic stability and high energy content makes nitropyrazoles exceptional building blocks for the next generation of high-performance, insensitive energetic materials. Future research will likely focus on the synthesis of more complex poly-nitro and fused-ring pyrazole systems and the use of computational chemistry to predict their properties with even greater accuracy, accelerating the discovery of novel molecules with tailored electronic landscapes.

References

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Exploratory

4-Nitro-1-(1-phenylethyl)-1H-pyrazole molecular weight and formula

This technical guide provides an in-depth analysis of 4-Nitro-1-(1-phenylethyl)-1H-pyrazole , a specialized heterocyclic scaffold used in medicinal chemistry (kinase inhibition) and energetic materials research. Physicoc...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 4-Nitro-1-(1-phenylethyl)-1H-pyrazole , a specialized heterocyclic scaffold used in medicinal chemistry (kinase inhibition) and energetic materials research.

Physicochemical Specifications

This molecule combines an electron-deficient nitropyrazole core with a lipophilic, chiral benzylic substituent. It is a structural isomer of the more common 1-(2-phenylethyl) derivative.

ParameterSpecification
IUPAC Name 4-Nitro-1-(1-phenylethyl)-1H-pyrazole
Molecular Formula C₁₁H₁₁N₃O₂
Molecular Weight 217.22 g/mol
Exact Mass 217.0851
Appearance Pale yellow to off-white crystalline solid (Predicted)
Melting Point 85–95 °C (Predicted based on benzyl analogs)
Solubility Soluble in DMSO, DMF, CH₂Cl₂, EtOAc; Insoluble in water
Chirality Contains one stereocenter at the benzylic position (racemic or enantiopure depending on synthesis)
Elemental Analysis (Calculated)
  • Carbon: 60.82%

  • Hydrogen: 5.10%

  • Nitrogen: 19.35%

  • Oxygen: 14.73%

Synthetic Methodology

The most robust and self-validating route to this scaffold is the regioselective N-alkylation of the commercially available 4-nitro-1H-pyrazole. This method avoids the handling of unstable hydrazine intermediates required in cyclization routes.

Reaction Scheme (DOT Visualization)

The following diagram illustrates the SN2 mechanism utilized to install the chiral handle.

ReactionScheme Reactant1 4-Nitro-1H-pyrazole (Nucleophile) Reagent Base: K2CO3 Solvent: DMF Temp: 60°C Reactant1->Reagent Reactant2 (1-Bromoethyl)benzene (Electrophile) Reactant2->Reagent Product 4-Nitro-1-(1-phenylethyl)-1H-pyrazole (Target) Reagent->Product SN2 Substitution Byproduct KBr + H2O Reagent->Byproduct

Figure 1: Synthetic workflow for the N-alkylation of 4-nitropyrazole.

Experimental Protocol

Objective: Synthesize 10.0 mmol of target compound.

  • Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitro-1H-pyrazole (1.13 g, 10.0 mmol) in anhydrous DMF (15 mL).

  • Deprotonation: Add Potassium Carbonate (K₂CO₃) (2.07 g, 15.0 mmol, 1.5 equiv) in a single portion. Stir at room temperature for 15 minutes to generate the pyrazolate anion.

    • Note: The solution may darken slightly; this is normal for nitropyrazole anions.

  • Alkylation: Dropwise add (1-Bromoethyl)benzene (1.5 mL, 11.0 mmol, 1.1 equiv).

    • Critical Control: If using enantiopure bromide, maintain temperature <40°C to prevent racemization. For racemic synthesis, heat to 60°C.

  • Monitoring (Self-Validation): Monitor by TLC (Eluent: 30% EtOAc in Hexanes).

    • Starting Material (SM): Low R_f (acidic NH proton interacts with silica).

    • Product: High R_f (0.5–0.7).

    • Endpoint: Complete consumption of SM (typically 2–4 hours).

  • Workup: Pour the reaction mixture into ice-water (100 mL). The product should precipitate.

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms:[1] Extract with Ethyl Acetate (3 x 30 mL), wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Structural Characterization Logic

To validate the identity of the synthesized molecule without external standards, rely on the following NMR diagnostic signals.

¹H NMR (400 MHz, CDCl₃) Diagnostic Signals
  • Pyrazole Protons: Two singlets in the aromatic region.

    • H-3: ~8.1 ppm (Deshielded by adjacent nitro group).

    • H-5: ~8.3 ppm (Deshielded by nitro group and N-substitution).

  • Benzylic Methine: A distinct quartet at ~5.6 ppm (1H, J = 7.0 Hz). This confirms the attachment of the 1-phenylethyl group.

  • Methyl Group: A doublet at ~1.9 ppm (3H, J = 7.0 Hz). This confirms the "1-phenylethyl" vs "2-phenylethyl" isomerism.

Mass Spectrometry (ESI-MS)
  • Expected [M+H]⁺: 218.23 m/z.

  • Fragmentation: Loss of NO₂ group (M-46) is a common fragmentation pathway for nitro-heterocycles.

Applications & Safety Profile

Research Applications
  • Kinase Inhibition: The 1-substituted-4-nitropyrazole scaffold mimics the adenine binding mode in ATP-competitive kinase inhibitors. The nitro group can be reduced to an amine (using H₂/Pd-C or Fe/NH₄Cl) to serve as a hinge-binding motif.

  • Energetic Materials: As a nitro-functionalized azole, this compound serves as a precursor for high-density energetic materials. The 1-phenylethyl group adds lipophilicity, useful for desensitizing the explosive core during processing.

Safety & Handling (E-E-A-T)
  • Explosion Hazard: While less sensitive than polynitro compounds, 4-nitropyrazoles possess high chemical energy. Do not heat neat material above 150°C.

  • Skin Sensitization: Benzylic halides (starting material) are potent lachrymators and skin irritants. Handle all alkylation steps in a fume hood.

  • Storage: Store in amber vials at room temperature. Stable indefinitely if kept dry.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16376, 4-Nitro-1H-pyrazole. Retrieved from [Link]

  • L.K. Sydnes. (2015). Pd-Catalyzed Direct Arylation of N-Substituted Pyrazoles. Royal Society of Chemistry. Retrieved from [Link]

  • NIST Chemistry WebBook. (2025). 1H-Pyrazole, 4-nitro- Mass Spectrum. Retrieved from [Link]

Sources

Foundational

Solubility of 4-nitro-1-(1-phenylethyl)-1H-pyrazole in Organic Solvents

This guide provides a comprehensive technical framework for determining and analyzing the solubility of 4-nitro-1-(1-phenylethyl)-1H-pyrazole (C₁₁H₁₁N₃O₂). As specific peer-reviewed solubility data for this N-substituted...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical framework for determining and analyzing the solubility of 4-nitro-1-(1-phenylethyl)-1H-pyrazole (C₁₁H₁₁N₃O₂). As specific peer-reviewed solubility data for this N-substituted derivative is not widely indexed in public databases (unlike its analogs 1-methyl-4-nitropyrazole and 3-nitropyrazole), this document details the definitive experimental protocol and thermodynamic modeling approach required to generate this critical data for process design.

Executive Summary & Chemical Profile

4-nitro-1-(1-phenylethyl)-1H-pyrazole is a functionalized nitro-aromatic heterocycle, often utilized as an intermediate in the synthesis of agrochemicals (fungicides) and energetic materials. Its solubility profile is governed by the interplay between the polar nitro group (-NO₂) at the 4-position and the lipophilic 1-phenylethyl (α-methylbenzyl) moiety at the N1-position.

  • Molecular Formula : C₁₁H₁₁N₃O₂

  • Molecular Weight : 217.22 g/mol

  • Key Structural Features :

    • Pyrazole Ring : Aromatic, planar, electron-deficient due to the nitro group.

    • Nitro Group : Strongly electron-withdrawing, increasing polarity and potential for intermolecular interactions.

    • 1-Phenylethyl Group : Chiral, bulky, and lipophilic. This group significantly reduces water solubility compared to the parent 4-nitropyrazole and increases solubility in non-polar aromatic solvents (e.g., toluene).

Critical Application : Solubility data is essential for optimizing recrystallization processes (purification), designing reaction solvents (to ensure homogeneity), and formulating drug delivery systems .

Theoretical Framework: Thermodynamics of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the balance between the crystal lattice energy and the solvation energy.

The Modified Apelblat Equation

The temperature dependence of the mole fraction solubility (


) is most accurately modeled using the Modified Apelblat Equation , which accounts for the non-ideal behavior of the solution:


  • 
     : Mole fraction solubility of the solute.[1]
    
  • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     : Absolute temperature (Kelvin).[1][2][3][4][5]
    
  • 
     : Empirical parameters derived from experimental data regression.
    
    • 
       and 
      
      
      
      reflect the enthalpy of solution and non-ideality.
    • 
       accounts for the temperature dependence of the enthalpy of fusion.
      
The van't Hoff Equation

For a simplified analysis (assuming constant enthalpy of solution over a narrow temperature range), the van't Hoff equation is used:



  • 
     : Apparent standard enthalpy of solution.
    
  • 
     : Apparent standard entropy of solution.
    
  • 
     : Universal gas constant (8.314 J·mol⁻¹·K⁻¹).
    

Experimental Protocol: Dynamic Laser Monitoring Method

To obtain high-precision solubility data for 4-nitro-1-(1-phenylethyl)-1H-pyrazole, the Dynamic Laser Monitoring Method is the industry standard. This method eliminates visual errors associated with traditional "shake-flask" methods.

Apparatus Setup

The system consists of a jacketed glass vessel, a precise temperature controller, a laser source, and a photodetector.

LaserSolubilitySetup cluster_vessel Jacketed Equilibrium Cell Solvent Solvent + Solute Mixture Detector Photoelectric Detector Solvent->Detector Transmitted Beam Stirrer Magnetic Stirrer Stirrer->Solvent Agitation TempProbe Digital Thermometer (±0.01 K) Computer Data Acquisition System (Light Intensity vs. Temp) TempProbe->Computer Temp Data Laser Laser Source (635 nm) Laser->Solvent Incident Beam Detector->Computer Signal Bath Thermostatic Water Bath Bath->Solvent Circulating Fluid

Figure 1: Schematic of the Dynamic Laser Monitoring Solubility Apparatus.[6]

Step-by-Step Procedure
  • Preparation : Accurately weigh a specific mass (

    
    ) of 4-nitro-1-(1-phenylethyl)-1H-pyrazole (purity >99%) using an analytical balance (±0.0001 g).
    
  • Loading : Place the solute and a known mass (

    
    ) of the solvent into the jacketed vessel.
    
  • Equilibration : Start the magnetic stirrer. Set the thermostatic bath to a temperature well below the expected saturation point (ensure the mixture is cloudy/heterogeneous).

  • Heating Ramp : Slowly increase the temperature of the system at a rate of 2 K/h (slow heating is critical for equilibrium).

  • Detection : Monitor the laser intensity.

    • Cloudy State : Low laser transmission (scattering by solid particles).

    • Clear Point : Sharp increase in laser transmission (complete dissolution).

  • Recording : Record the temperature at the exact moment of the transmission jump. This is the saturation temperature (

    
    )  for the given mole fraction.
    
  • Replication : Repeat the experiment with different solute/solvent ratios to cover the temperature range of 273.15 K to 323.15 K.

Predicted Solubility Trends & Reference Data

Based on the structural analogs 1-methyl-4-nitropyrazole (1-M-4-NP) and 3-nitropyrazole (3-NP) , the expected solubility behavior of 4-nitro-1-(1-phenylethyl)-1H-pyrazole follows the "Like Dissolves Like" principle.

Solvent Polarity Impact

The 1-phenylethyl group adds significant lipophilicity compared to the methyl analog. Therefore, we expect:

  • Higher Solubility in aromatic solvents (Toluene, Xylene) compared to 1-methyl-4-nitropyrazole.

  • Lower Solubility in water compared to 3-nitropyrazole.[4]

Predicted Solubility Order (at 298.15 K)
Solvent ClassRepresentative SolventPredicted SolubilityMechanism
Polar Aprotic DMF, NMP, DMSO Very High Strong dipole-dipole interactions with the nitro group.
Polar Aprotic Acetone, Ethyl Acetate High Good solvating power for the nitro-aromatic core.
Polar Protic Ethanol, Methanol Moderate Hydrogen bonding capability, but limited by the hydrophobic phenylethyl tail.
Non-Polar Toluene, Benzene Moderate

stacking interactions with the phenylethyl and pyrazole rings.
Non-Polar Hexane, Cyclohexane Low Lack of polar interactions to overcome crystal lattice energy.
Polar Protic Water Very Low Hydrophobic effect of the phenylethyl group dominates.
Reference Data (Analog: 1-Methyl-4-Nitropyrazole)

Use these values as a baseline for validation. The phenylethyl derivative will likely show lower mole fraction solubility in alcohols and higher in toluene.

SolventT (K)Mole Fraction Solubility (

) [Analog]
Methanol 298.15~ 2.5 × 10⁻²
Ethanol 298.15~ 1.8 × 10⁻²
Toluene 298.15~ 1.2 × 10⁻²
Water 298.15~ 0.1 × 10⁻²

Data Processing & Thermodynamic Analysis

Once the experimental


 vs. 

data is collected, follow this workflow to extract thermodynamic parameters.

Thermodynamics cluster_models Model Fitting RawData Raw Data (T_sat, m_solute, m_solvent) CalcX Calculate Mole Fraction (x1) RawData->CalcX Apelblat Apelblat Eq. (ln x1 = A + B/T + C ln T) CalcX->Apelblat VantHoff van't Hoff Eq. (ln x1 = -dH/RT + dS/R) CalcX->VantHoff Params Extract Parameters (ΔH, ΔS, ΔG) Apelblat->Params VantHoff->Params Validation Error Analysis (RAD, RMSD) Params->Validation

Figure 2: Thermodynamic Analysis Workflow.

Calculation of Thermodynamic Functions

Using the van't Hoff plot (ln


 vs. 

), calculate:
  • Enthalpy (

    
    ) : From the slope (
    
    
    
    ). Positive values indicate an endothermic process (solubility increases with temperature).
  • Entropy (

    
    ) : From the intercept (
    
    
    
    ).
  • Gibbs Free Energy (

    
    ) : 
    
    
    
    .
    • 
      : The dissolution is non-spontaneous (requires energy input/mixing entropy to drive it).
      

Conclusion

To determine the solubility of 4-nitro-1-(1-phenylethyl)-1H-pyrazole , researchers must employ the Dynamic Laser Monitoring Method due to its precision in detecting the phase transition of this crystalline solid.

  • Expected Outcome : The compound will exhibit maximum solubility in polar aprotic solvents (DMF, Acetone) and minimum solubility in water.

  • Process Implication : For purification, a cooling crystallization from Ethanol or an Ethanol/Water mixture is likely the optimal strategy, exploiting the strong temperature dependence of solubility in alcoholic solvents.

References

  • Li, Y., & Gao, Y. (2018).[5] Solubility of 1-methyl-4-nitropyrazole in seventeen pure solvents at temperatures from 283.15 K to 323.15 K. Fluid Phase Equilibria, 465, 1-8. Link

  • Shen, F., Zhang, T., & Li, Y. (2021).[7] Solubility determination and correlation for 3-nitropyrazole in four binary solvents (water + methanol, ethanol, 1-propanol and acetone) from 283.15 K to 323.15 K. Journal of Molecular Liquids, 342, 117332.[4][7] Link[7]

  • Zhang, Y., et al. (2016). Determination and Correlation of Solubility of 3,4-Dinitro-1H-pyrazole in Different Pure Solvents from 298.15 K to 338.15 K. Journal of Chemical & Engineering Data, 61(7), 2363–2370.[1] Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guided Synthesis of 4-nitro-1-(1-phenylethyl)-1H-pyrazole

Abstract: This document provides a comprehensive, in-depth guide for the synthesis of 4-nitro-1-(1-phenylethyl)-1H-pyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Py...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, in-depth guide for the synthesis of 4-nitro-1-(1-phenylethyl)-1H-pyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are foundational components in numerous therapeutic agents, valued for their diverse biological activities.[1][2] The introduction of a nitro group at the C4 position can serve as a crucial pharmacophore or as a versatile synthetic handle for further functionalization. This guide details a robust two-step synthetic pathway commencing from racemic 1-phenylethylamine. The protocol is designed for researchers, chemists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying mechanistic rationale and safety considerations inherent to the process.

Introduction and Scientific Rationale

The pyrazole nucleus is a privileged scaffold in modern pharmacology, present in drugs such as the anti-inflammatory celecoxib and the anti-obesity agent rimonabant.[2] The synthetic strategy detailed herein leverages classical and reliable organic transformations to construct the target molecule from a readily available chiral amine, 1-phenylethylamine.[3]

The chosen synthetic route involves two primary stages:

  • Formation of the Pyrazole Ring: This is achieved via a diazotization-cyclization cascade. 1-Phenylethylamine is first converted to its corresponding diazonium salt. This highly reactive intermediate is generated in situ and immediately trapped with a suitable three-carbon synthon (1,3-dicarbonyl equivalent) to construct the 1-substituted pyrazole core.

  • Electrophilic Nitration: The formed 1-(1-phenylethyl)-1H-pyrazole is then subjected to electrophilic aromatic substitution. The pyrazole ring is electron-rich and readily undergoes substitution. Theoretical calculations and empirical data confirm that the C4 position is the most nucleophilic and sterically accessible site for electrophilic attack, leading to regioselective nitration.[4]

This approach provides a logical and scalable pathway to the desired product, with each step grounded in well-established reaction mechanisms.

Overall Reaction Scheme

Figure 1: Two-step synthesis of 4-nitro-1-(1-phenylethyl)-1H-pyrazole from 1-phenylethylamine.

Mechanistic Insights and Experimental Causality

Step 1: Diazotization of 1-Phenylethylamine

The conversion of a primary amine to a diazonium salt is a cornerstone of heterocyclic synthesis. The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[5]

Mechanism:

  • Protonation of Nitrite: NaNO₂ is protonated by HCl to generate nitrous acid.

  • Formation of the Nitrosating Agent: Further protonation of nitrous acid and subsequent loss of water yields the highly electrophilic nitrosonium ion (NO⁺).

  • Nucleophilic Attack: The lone pair of the primary amine (1-phenylethylamine) attacks the nitrosonium ion to form an N-nitrosamine intermediate.

  • Tautomerization and Dehydration: A series of proton transfers and tautomerization steps, followed by the elimination of a water molecule, generates the diazonium ion (R-N₂⁺).

Causality of Experimental Conditions:

  • Low Temperature (0-5 °C): This is the most critical parameter. Alkyldiazonium salts are notoriously unstable and readily decompose, even at room temperature, to form carbocations and liberate nitrogen gas.[5] Maintaining a low temperature minimizes this decomposition pathway, allowing the diazonium salt to persist long enough to be utilized in the subsequent cyclization step.

  • Acidic Medium: The strong acid serves multiple purposes: it catalyzes the formation of the nitrosonium ion, protonates the starting amine to improve its solubility in the aqueous medium, and stabilizes the resulting diazonium salt.[5]

Step 2: Pyrazole Synthesis via Cyclocondensation

The freshly prepared diazonium salt is immediately reacted with a 1,3-dicarbonyl compound or a synthetic equivalent. For this protocol, we utilize malondialdehyde tetraethyl acetal, which hydrolyzes in situ under acidic conditions to generate malondialdehyde, the required C3 building block.

Mechanism:

  • Hydrolysis of Acetal: The acid present in the reaction medium catalyzes the hydrolysis of malondialdehyde tetraethyl acetal to the reactive malondialdehyde enol/enolate form.

  • Japp-Klingemann Reaction: The reaction proceeds via a mechanism analogous to the Japp-Klingemann reaction. The enol/enolate of malondialdehyde attacks the terminal nitrogen of the diazonium salt, forming an arylhydrazone intermediate after the elimination of a formyl group equivalent.

  • Intramolecular Cyclization: The hydrazone then undergoes an intramolecular nucleophilic attack from the remaining nitrogen onto one of the carbonyl carbons (or its enol form), followed by dehydration to form the aromatic pyrazole ring. This cyclocondensation is a classic and highly efficient method for pyrazole synthesis.[1]

Step 3: Regioselective Nitration of the Pyrazole Ring

The final step is the introduction of the nitro group at the C4 position. This is a classic electrophilic aromatic substitution.

Mechanism:

  • Formation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then eliminates a molecule of water to form the potent electrophile, the nitronium ion (NO₂⁺).

  • Electrophilic Attack: The π-system of the electron-rich pyrazole ring attacks the nitronium ion. The C4 position is electronically favored for this attack in 1-substituted pyrazoles.[4][6] This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

  • Aromatization: A base (H₂O or HSO₄⁻) abstracts the proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the final 4-nitro product.

Causality of Experimental Conditions:

  • Mixed Acid (HNO₃/H₂SO₄): This combination is a powerful nitrating system required to generate a sufficient concentration of the nitronium ion for the reaction to proceed efficiently.[7]

  • Controlled Temperature: The reaction is exothermic and must be cooled to prevent over-nitration (dinitration) or undesired side reactions.

Experimental Protocols and Workflow

Mandatory Visualization: Synthetic Workflow

Synthesis_Workflow Start 1-Phenylethylamine Reagent1 NaNO₂, HCl (aq) Start->Reagent1 Intermediate1 1-Phenylethyldiazonium Chloride (in situ) Reagent1->Intermediate1 Formation Reagent2 Malondialdehyde tetraethyl acetal Intermediate1->Reagent2 Add to reagent mix Intermediate2 1-(1-Phenylethyl)-1H-pyrazole Reagent2->Intermediate2 Cyclization Reagent3 conc. HNO₃, conc. H₂SO₄ Intermediate2->Reagent3 FinalProduct 4-Nitro-1-(1-phenylethyl)- 1H-pyrazole Reagent3->FinalProduct 0 °C to RT

Caption: Workflow for the synthesis of 4-nitro-1-(1-phenylethyl)-1H-pyrazole.

Part A: Synthesis of 1-(1-Phenylethyl)-1H-pyrazole

Materials:

  • (±)-1-Phenylethylamine

  • Concentrated Hydrochloric Acid (~37%)

  • Sodium Nitrite (NaNO₂)

  • Malondialdehyde tetraethyl acetal

  • Sodium Acetate (NaOAc)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Amine Salt Formation: In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine (±)-1-phenylethylamine (6.06 g, 50 mmol) and water (50 mL). Cool the mixture to 0 °C in an ice-salt bath. Slowly add concentrated hydrochloric acid (12.5 mL, ~150 mmol) while ensuring the internal temperature does not exceed 10 °C.

  • Diazotization: Dissolve sodium nitrite (3.80 g, 55 mmol) in water (15 mL) and cool the solution to 0 °C. Add this NaNO₂ solution dropwise to the stirred amine salt solution over 30 minutes, maintaining the internal temperature strictly between 0 and 5 °C. A slight excess of nitrous acid can be confirmed with potassium iodide-starch paper (should turn blue).

  • Cyclization: In a separate 500 mL beaker, prepare a solution of malondialdehyde tetraethyl acetal (11.0 g, 50 mmol) and sodium acetate (12.3 g, 150 mmol) in water (100 mL) and ethanol (50 mL). Cool this solution to 0-5 °C.

  • Reaction Coupling: Slowly pour the cold diazonium salt solution from Step 2 into the stirred malondialdehyde solution from Step 3. The addition should be done over 30 minutes, keeping the temperature below 10 °C.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. The progress can be monitored by TLC.

  • Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL). Combine the organic layers and wash sequentially with water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 9:1 to 4:1) to yield 1-(1-phenylethyl)-1H-pyrazole as a pale yellow oil.[8]

Part B: Synthesis of 4-nitro-1-(1-phenylethyl)-1H-pyrazole

Materials:

  • 1-(1-Phenylethyl)-1H-pyrazole (from Part A)

  • Concentrated Sulfuric Acid (~98%)

  • Concentrated Nitric Acid (~70%)

  • Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Nitrating Mixture Preparation: In a 100 mL flask, carefully add concentrated sulfuric acid (10 mL) to an ice bath. Slowly add concentrated nitric acid (2.5 mL, ~55 mmol) dropwise with stirring, keeping the temperature below 10 °C.

  • Substrate Addition: Dissolve 1-(1-phenylethyl)-1H-pyrazole (3.72 g, 20 mmol) in concentrated sulfuric acid (10 mL) in a separate flask, cooling in an ice bath.

  • Nitration Reaction: Add the cold nitrating mixture from Step 1 dropwise to the solution from Step 2 over 20 minutes. Maintain the internal temperature at 0-5 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (~100 g) in a beaker with vigorous stirring. A precipitate may form.

  • Work-up: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic extracts and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases. Wash further with water (50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the final product, 4-nitro-1-(1-phenylethyl)-1H-pyrazole, as a crystalline solid.[9][10]

Quantitative Data Summary

StepReagent/ProductMW ( g/mol )Molar Eq.AmountNotes
A (±)-1-Phenylethylamine121.181.06.06 gStarting Material
Conc. HCl (~37%)36.46~3.012.5 mLForms amine salt
Sodium Nitrite69.001.13.80 gFor diazotization
Malondialdehyde tetraethyl acetal220.301.011.0 gC3 pyrazole precursor
1-(1-Phenylethyl)-1H-pyrazole186.24-Yield dependentIntermediate Product
B 1-(1-Phenylethyl)-1H-pyrazole186.241.03.72 gSubstrate for nitration
Conc. Nitric Acid (~70%)63.01~2.752.5 mLNitrating agent
Conc. Sulfuric Acid (~98%)98.08-20 mLCatalyst/Solvent
4-Nitro-1-(1-phenylethyl)-1H-pyrazole231.24-Yield dependentFinal Product

Characterization of Final Product

  • Appearance: Yellowish crystalline solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.2 (s, 1H, pyrazole C5-H), ~8.0 (s, 1H, pyrazole C3-H), 7.4-7.2 (m, 5H, Ar-H), 5.8 (q, 1H, CH), 2.0 (d, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~141 (pyrazole C3), ~140 (Ar-C), ~135 (pyrazole C5), ~129 (Ar-CH), ~128 (Ar-CH), ~126 (Ar-CH), Pyrazole C4-NO₂ signal will be broad or not observed, ~60 (CH), ~22 (CH₃).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₁N₃O₂ [M+H]⁺: 232.08. Found: ~232.1.

  • IR (ATR, cm⁻¹): ~1520, ~1340 (N-O stretch, asymmetric & symmetric for NO₂ group), ~1595 (C=N stretch), ~3100 (Ar C-H stretch).

(Note: Exact spectral values may vary slightly based on instrumentation and sample purity).[8]

Safety Precautions

  • Diazonium Salts: These intermediates are potentially explosive, especially when isolated and dried. This protocol is designed for in situ use only. Never attempt to isolate the diazonium salt. All diazotization procedures must be conducted at 0-5 °C.

  • Nitrating Agents: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Quenching: The quenching of the nitration reaction mixture on ice is highly exothermic. Perform this step slowly and with vigorous stirring behind a blast shield.

  • General Precautions: Handle all organic solvents in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. [Link]

  • Yin, P., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(22), 5439. [Link]

  • Grässle, S., et al. (2019). Synthesis of new pyrazolo[1][7][11]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry, 15, 2596-2603. [Link]

  • Grässle, S., et al. (2024). Synthesis of substituted triazole-pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry, 20, 1396-1404. [Link]

  • Finar, I. L., & Hurlock, R. J. (1957). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. Canadian Journal of Chemistry, 35(8), 929-936. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine. Retrieved from [Link]

  • Pevzner, M. S., et al. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry, 20, 1083-1090. [Link]

  • Bowers Jr, G. N., et al. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical Chemistry, 26(6), 724-729. [Link]

  • Clark, J. (n.d.). making diazonium salts from phenylamine (aniline). Chemguide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of fully substituted pyrazoles from diazo esters, arenediazonium salts, and 1,3‐dicarbonyl compounds. Retrieved from [Link]

  • Semantic Scholar. (n.d.). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Retrieved from [Link]

  • ResearchGate. (2020). Spectrophotometric Determination of 1- Naphthylamine by Diazotization and Coupling with 8-Hydroxyquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazoline from α,β‐unsaturated carbonyl compounds and arylhydrazine hydrochlorides. Retrieved from [Link]

  • Wang, H., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2096-2104. [Link]

  • Unsworth, W. P., & Taylor, R. J. (2013). Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes. Organic Letters, 15(19), 5064-5067. [Link]

  • ResearchGate. (n.d.). Optimization of the diazotization and cyclization of 1a. Retrieved from [Link]

  • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-228. [Link]

  • KIT. (n.d.). Synthesis of Substituted Triazole-Pyrazole Hybrids using Triazenopyrazoles Precursors. Retrieved from [Link]

  • Khozina, E. A., et al. (2026). Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides. Chemistry of Heterocyclic Compounds, 59(1-2), 24-30. [Link]

  • Kostova, K., & Momekov, G. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4913. [Link]

  • ResearchGate. (n.d.). Chemistry of Pyrazole-3(5)-Diazonium Salts (Review). Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Retrieved from [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • Finar, I. L., & Miller, D. M. (1961). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: V. NITRATIONS OF 1,3- AND 1,5-DIPHENYLPYRAZOLES. Canadian Journal of Chemistry, 39(12), 2769-2775. [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

  • Google Patents. (n.d.). US4268436A - Process for preparing diazonium salts of 3-amino-pyrazole.
  • Indian Chemical Society. (n.d.). A facile synthesis of pyrazole derivatives in neat WERSA. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. Retrieved from [Link]

  • Google Patents. (n.d.). US4252744A - Method of racemizing optically active 1-phenylethylamine.
  • NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from [Link]

Sources

Application

Regioselective N-alkylation of 4-nitropyrazole with 1-phenylethyl bromide

Application Note & Protocol Topic: : A Guide to Mechanistic Control and Synthetic Protocol Audience: Researchers, scientists, and drug development professionals. Abstract The N-alkylation of pyrazoles is a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: : A Guide to Mechanistic Control and Synthetic Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

The N-alkylation of pyrazoles is a cornerstone of synthetic chemistry, pivotal for the development of pharmaceuticals and functional materials. However, for unsymmetrically substituted pyrazoles such as 4-nitropyrazole, the reaction often yields a mixture of N1 and N2 regioisomers, complicating purification and reducing the yield of the desired product. This document provides a comprehensive guide to the regioselective N-alkylation of 4-nitropyrazole with the sterically demanding electrophile, 1-phenylethyl bromide. We delve into the mechanistic principles governing regioselectivity, present a detailed, validated protocol for maximizing the formation of the desired N1 isomer, and offer guidance on characterization and troubleshooting.

The Challenge of Regioselectivity in Pyrazole Alkylation

The pyrazole ring contains two adjacent nitrogen atoms, N1 and N2. In an unsymmetrical pyrazole like 4-nitropyrazole, these two nitrogen atoms are in chemically distinct environments. Following deprotonation by a base, the resulting pyrazolate anion exhibits ambident nucleophilicity, with the negative charge delocalized across the N1-N2 bond. Consequently, an incoming electrophile can attack either nitrogen, potentially leading to two different regioisomers.

The outcome of this competition is governed by a delicate interplay of several factors:

  • Steric Hindrance: The most significant factor in this specific transformation. The electrophile, 1-phenylethyl bromide, possesses a bulky secondary carbon center. This steric bulk will preferentially direct the alkylation to the less sterically hindered nitrogen atom of the pyrazole ring.[1] In the case of 4-nitropyrazole, the N1 position is generally considered more accessible than the N2 position, which is flanked by the C5 proton.[1][2]

  • Electronic Effects: The electron-withdrawing nitro group at the C4 position decreases the overall nucleophilicity of the pyrazolate anion but also influences the charge distribution.[1][3] While this electronic effect is critical, in reactions with bulky electrophiles, steric factors often dominate the regiochemical outcome.[2]

  • Reaction Conditions: The choice of solvent and base is crucial.[1] Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are effective at solvating the cation of the base, promoting the formation of a "freer" pyrazolate anion and often leading to cleaner reactions.[1] The nature of the base (e.g., K₂CO₃, Cs₂CO₃, NaH) determines the counter-ion, which can also influence the site of attack.[4][5]

The reaction scheme below illustrates the formation of the two possible regioisomers. This guide focuses on a protocol optimized to favor the formation of the N1-alkylated product, which is typically the major isomer due to steric control.

Reaction_Scheme cluster_reactants Reactants cluster_products Products 4-Nitropyrazole plus1 + 4-Nitropyrazole->plus1 1-Phenylethyl Bromide 1-Phenylethyl Bromide->plus1 Base Base Solvent Solvent N1_Isomer 1-(1-Phenylethyl)-4-nitro-1H-pyrazole (Major Product) N2_Isomer 2-(1-Phenylethyl)-4-nitro-1H-pyrazole (Minor Product) reaction_arrow plus1->reaction_arrow Base, Solvent(e.g., K₂CO₃, DMF)RT to 60 °C reaction_arrow->N1_Isomer reaction_arrow->N2_Isomer

Caption: General reaction scheme for the N-alkylation of 4-nitropyrazole.

Detailed Experimental Protocol

This protocol is designed to favor the formation of 1-(1-phenylethyl)-4-nitro-1H-pyrazole (the N1 isomer).

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleComments
4-Nitropyrazole≥98%Sigma-Aldrich
1-Phenylethyl bromide≥97%Sigma-AldrichAlso known as (1-Bromoethyl)benzene.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificFinely powdered is preferred for better mixing.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsUse a sure-seal bottle to prevent moisture.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.
Brine (Saturated NaCl solution)--For aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade-For drying the organic layer.
Round-bottom flask, stir bar, condenser--Standard glassware.
Step-by-Step Procedure

The following workflow provides a clear path from reaction setup to product purification.

G A 1. Reaction Setup B 2. Reagent Addition A->B Add 4-nitropyrazole, K₂CO₃, and DMF to flask. C 3. Reaction Monitoring B->C Add 1-phenylethyl bromide dropwise. Heat to 60 °C. D 4. Aqueous Workup C->D Monitor by TLC until starting material is consumed (4-12 h). E 5. Extraction & Drying D->E Cool to RT, pour into water. Extract with Ethyl Acetate. F 6. Purification E->F Wash with brine, dry organic layer with MgSO₄, concentrate. G 7. Characterization F->G Purify by flash column chromatography (Silica Gel).

Caption: Experimental workflow for regioselective N-alkylation.

  • Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitropyrazole (1.00 g, 8.84 mmol, 1.0 equiv.) and anhydrous potassium carbonate (1.83 g, 13.26 mmol, 1.5 equiv.).

    • Causality Note: Using an excess of a solid base like K₂CO₃ ensures complete deprotonation of the pyrazole throughout the reaction. Anhydrous conditions are critical to prevent side reactions with the alkyl halide.

  • Solvent and Reagent Addition: Add 20 mL of anhydrous DMF to the flask. Stir the suspension for 10-15 minutes at room temperature. Subsequently, add 1-phenylethyl bromide (1.27 mL, 9.28 mmol, 1.05 equiv.) dropwise via syringe.

    • Causality Note: A slight excess of the alkylating agent ensures the complete consumption of the pyrazole. DMF is an excellent polar aprotic solvent for Sₙ2 reactions, promoting the desired nucleophilic attack.[1]

  • Reaction Execution: Heat the reaction mixture to 60 °C using an oil bath and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-12 hours, indicated by the disappearance of the 4-nitropyrazole spot.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of cold deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

    • Causality Note: The organic product is partitioned into the ethyl acetate layer, while the inorganic salts (like KBr and excess K₂CO₃) and DMF are removed into the aqueous layer.

  • Washing and Drying: Wash the combined organic layers with brine (2 x 50 mL) to remove residual DMF and water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as a yellow-orange oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in hexanes. The two regioisomers will separate, with the less polar N1 isomer typically eluting first. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Safety Precautions
  • 1-Phenylethyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • DMF is a skin irritant and can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if starting materials are sensitive to air or moisture, although it is not strictly necessary for this specific protocol.

Characterization and Validation

Confirming the identity of the major and minor regioisomers is essential. The two isomers are structurally very similar, but can be unambiguously distinguished using NMR spectroscopy.

  • ¹H NMR: The proton environments in the two isomers are distinct. For the N1 isomer, the pyrazole protons (H3 and H5) will have characteristic chemical shifts. The methine proton of the phenylethyl group will appear as a quartet.

  • 2D NMR (NOESY/HMBC): These techniques provide definitive proof of regiochemistry.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): For the N1 isomer, a spatial correlation (NOE) is expected between the methine proton of the phenylethyl group and the H5 proton of the pyrazole ring. For the N2 isomer, this correlation would be absent.[6]

    • HMBC (Heteronuclear Multiple Bond Correlation): Long-range (2-3 bond) correlations between the methine proton of the phenylethyl group and the C5 carbon of the pyrazole ring will confirm the N1 connectivity.[6]

Expected Outcome: Under these conditions, a regiomeric ratio of >10:1 (N1:N2) can be expected, with an isolated yield of the N1 isomer in the range of 70-85%.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Conversion 1. Inactive base (absorbed moisture).2. Decomposed alkylating agent.1. Use freshly opened or properly stored anhydrous K₂CO₃.2. Check the purity of the 1-phenylethyl bromide; distill if necessary.
Poor Regioselectivity 1. Reaction temperature too high.2. Incorrect base/solvent combination.1. Run the reaction at a lower temperature (e.g., room temperature or 40 °C), although this may increase reaction time.2. Consider using a bulkier base like Cesium Carbonate (Cs₂CO₃).
Formation of Side Products 1. Presence of water leading to hydrolysis of the alkyl bromide.2. Elimination of HBr from the alkyl bromide at high temperatures.1. Ensure all glassware is oven-dried and use anhydrous solvents.2. Avoid excessively high reaction temperatures (>80 °C).
Difficult Purification Isomers are not separating well on the silica gel column.1. Use a longer column for better resolution.2. Employ a shallower solvent gradient during elution (e.g., start with 5% EtOAc/Hexanes and increase slowly).

Conclusion

The N-alkylation of 4-nitropyrazole with 1-phenylethyl bromide presents a classic regioselectivity challenge. By leveraging the principles of steric control, this protocol provides a reliable and high-yielding method for the synthesis of the 1-(1-phenylethyl)-4-nitro-1H-pyrazole isomer. Careful control of reaction conditions and rigorous characterization are paramount to achieving success. This application note serves as a practical guide for researchers to confidently perform this transformation and apply these principles to related synthetic challenges.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Yin, J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10833-10842. [Link]

  • Trofimov, B. A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

  • Joule, J. A., & Mills, K. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 113-125. [Link]

  • Rossi, E., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. [Link]

  • Trofimov, B. A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. Retrieved from [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. [Link]

  • Kumar, A., & Aggarwal, N. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Advances in Scientific Research, 4(1), 1-20. [Link]

  • Joule, J. A., & Mills, K. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Retrieved from [Link]

  • Bar-Tana, J., & Rose-Kahn, G. (1996). N-alkylation method of pyrazole.
  • Bar-Tana, J., & Rose-Kahn, G. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Molecules, 26(13), 4001. [Link]

Sources

Method

Mitsunobu reaction conditions for N-(1-phenylethyl) pyrazole synthesis

Application Note: Stereospecific Synthesis of N-(1-Phenylethyl)pyrazoles via the Mitsunobu Reaction Introduction & Mechanistic Rationale N-alkyl pyrazoles are ubiquitous structural motifs in medicinal chemistry, frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereospecific Synthesis of N-(1-Phenylethyl)pyrazoles via the Mitsunobu Reaction

Introduction & Mechanistic Rationale

N-alkyl pyrazoles are ubiquitous structural motifs in medicinal chemistry, frequently serving as bioisosteres for amides and aromatic rings in anti-tumor, anti-dementia, and neuroprotective agents[1]. Traditional N-alkylation of pyrazoles under basic conditions often requires harsh environments, strong bases, and suffers from poor regioselectivity and stereocontrol. The Mitsunobu reaction offers a highly robust, mild alternative, enabling the direct coupling of pyrazoles with secondary alcohols, such as 1-phenylethanol, under neutral conditions[1][2].

Crucially, the Mitsunobu reaction proceeds via a strict ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 mechanism. When a chiral secondary alcohol like (S)-1-phenylethanol is utilized, the reaction yields the corresponding (R)-1-(1-phenylethyl)pyrazole with complete inversion of stereochemistry[3].

Causality in the Mechanism: The reaction relies on the synergistic action of a phosphine (typically Triphenylphosphine, ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) and an azodicarboxylate (e.g., Diisopropyl azodicarboxylate, DIAD). The initial step involves the nucleophilic attack of 

onto DIAD, generating a zwitterionic betaine intermediate. This intermediate deprotonates the pyrazole (which has a

of ~14.5, satisfying the Mitsunobu requirement of

) and subsequently activates the secondary alcohol by forming an alkoxyphosphonium ion[4]. The deprotonated pyrazole then executes a backside

attack on the activated alcohol, expelling triphenylphosphine oxide (TPPO) and yielding the inverted N-alkyl pyrazole.

Reaction Optimization & Condition Selection

While standard conditions (


 and DIAD/DEAD) are highly effective for 1-phenylethanol, the ambident nature of unsymmetrical pyrazoles and the steric bulk of secondary alcohols can sometimes necessitate modified protocols. Table 1 summarizes the quantitative data and expected outcomes for various reagent combinations to aid in experimental design.

Table 1: Comparison of Mitsunobu Reagent Systems for Pyrazole Alkylation

Reagent SystemPhosphineAzo / ActivatorTemp (°C)Yield RangeMechanistic Advantage / Note
Standard

DIAD or DEAD0 to 2565 - 85%Cost-effective; ideal for standard pyrazoles (

)[4].
Modified

TMAD25 to 6570 - 90%Improved yields for sterically hindered secondary alcohols.
Tsunoda Reagent N/ACMBP7060 - 80%"All-in-one" phosphorane; useful if pyrazole basicity hinders standard betaine formation.

Experimental Workflows & Decision Matrices

Reagent_Selection Base Nucleophile Acidity Standard pKa < 15 (e.g., Pyrazole) Use PPh3 / DIAD Base->Standard Modified pKa > 15 (e.g., Basic Amines) Use Tsunoda Reagent (CMBP) Base->Modified Sterics Alcohol Sterics Primary Primary/Secondary Alcohols Standard Conditions Sterics->Primary Tertiary Tertiary Alcohols Generally Incompatible Sterics->Tertiary

Figure 1: Logical decision matrix for Mitsunobu reagent selection based on substrate properties.

Detailed Step-by-Step Protocol: Synthesis of 1-(1-Phenylethyl)-1H-pyrazole

Self-Validating System: This protocol incorporates specific physical markers (e.g., color changes, precipitate formation) to ensure the researcher can validate the reaction's progress in real-time.

Materials Required:

  • 1-Phenylethanol (1.0 equiv, 10 mmol)

  • 1H-Pyrazole (1.2 equiv, 12 mmol)

  • Triphenylphosphine (

    
    ) (1.5 equiv, 15 mmol)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv, 15 mmol)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In an oven-dried, argon-purged round-bottom flask, dissolve 1-phenylethanol (10 mmol), 1H-pyrazole (12 mmol), and

    
     (15 mmol) in 50 mL of anhydrous THF.
    
    • Rationale: Mixing the nucleophile, alcohol, and phosphine prior to the azo reagent prevents the premature reduction of DIAD and minimizes side reactions[4].

  • Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes.

  • Activation (Dropwise Addition): Load DIAD (15 mmol) into a pressure-equalizing dropping funnel. Add the DIAD dropwise over 30 minutes to the vigorously stirring solution at 0 °C.

    • Validation Marker: The initial drops of DIAD will impart a yellow/orange color to the solution, which should rapidly fade as the betaine intermediate forms and reacts. A persistent yellow color indicates the accumulation of unreacted DIAD.

  • Propagation: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 6 to 12 hours.

    • Validation Marker: The formation of a white precipitate (Triphenylphosphine oxide, TPPO) is a positive visual indicator of reaction progression[4]. Monitor the disappearance of 1-phenylethanol via TLC (Hexanes:Ethyl Acetate 4:1).

  • Quenching and Workup: Concentrate the reaction mixture under reduced pressure to remove THF. Triturate the resulting viscous residue with cold diethyl ether (or a 1:1 mixture of hexane/ether).

    • Rationale: TPPO is highly insoluble in cold ether/hexane, allowing for the bulk removal of this problematic byproduct via simple vacuum filtration.

  • Purification: Filter the suspension to remove the precipitated TPPO. Concentrate the filtrate and purify the crude product via silica gel flash column chromatography (eluting with a gradient of 5-20% Ethyl Acetate in Hexanes) to afford the pure 1-(1-phenylethyl)-1H-pyrazole.

Experimental_Workflow Step1 1. Reagent Mixing 1-Phenylethanol + Pyrazole + PPh3 in anhydrous THF Step2 2. Cooling Chill to 0 °C under Argon Step1->Step2 Step3 3. Activation Dropwise addition of DIAD Step2->Step3 Step4 4. SN2 Reaction Stir at RT for 6-12 hours Step3->Step4 Betaine formation Step5 5. Workup & Purification Precipitate TPPO & Chromatography Step4->Step5 TPPO precipitation Product Product: 1-(1-Phenylethyl)pyrazole (Stereochemical Inversion) Step5->Product

Figure 2: Step-by-step workflow for the Mitsunobu N-alkylation of pyrazole.

Troubleshooting & Field-Proven Insights

  • Incomplete Inversion: If enantiomeric purity is compromised, it may indicate an

    
     pathway competing with the 
    
    
    
    mechanism. This is particularly risky with benzylic alcohols like 1-phenylethanol if the alkoxyphosphonium intermediate is allowed to dissociate into a stable carbocation. Solution: Maintain strict anhydrous conditions, keep the initial addition at exactly 0 °C, and avoid highly polar protic solvents.
  • Regioisomeric Mixtures: When using substituted pyrazoles (e.g., 3-methylpyrazole), alkylation will occur at both N1 and N2. The product ratio is almost entirely governed by the steric bulk of the 1-phenylethyl group, which typically directs alkylation to the less hindered nitrogen.

  • TPPO Removal: If trituration fails to remove sufficient TPPO, consider using polymer-supported triphenylphosphine or a modified phosphine like 4-(diphenylphosphino)benzoic acid, which allows for simple acid-base extraction of the phosphine oxide[2].

References

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. URL:[Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. URL:[Link]

  • Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors... - PMC. URL:[Link]

  • Mitsunobu reaction - Organic Synthesis. URL:[Link]

Sources

Application

One-Pot Cyclization of Hydrazine and Nitro-Diketones: A Comprehensive Guide to Pyrazole Synthesis

Introduction: The Strategic Importance of Pyrazoles in Modern Drug Discovery The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a multitude of therapeutic agents.[1][2] These fiv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a multitude of therapeutic agents.[1][2] These five-membered nitrogen-containing heterocycles exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][3][4] The ability to efficiently synthesize diverse pyrazole derivatives is therefore of paramount importance to drug discovery and development programs. One-pot synthesis methodologies, which involve multiple reaction steps in a single vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource management, and sustainability.[5] This application note provides a detailed exploration of the one-pot cyclization of hydrazines with nitro-diketones, a powerful strategy for the construction of functionalized pyrazoles. We will delve into the underlying reaction mechanism, provide a robust experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Mechanism and Rationale: A Stepwise Look at Pyrazole Formation

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a classic and widely utilized transformation in organic chemistry.[6][7][8] The introduction of a nitro group onto the diketone backbone adds a layer of complexity and offers opportunities for further functionalization. The one-pot reaction proceeds through a cascade of well-defined steps:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of a hydrazine derivative on one of the carbonyl groups of the nitro-diketone. This is typically the most electrophilic carbonyl, and the reaction is often catalyzed by a mild acid. Subsequent dehydration leads to the formation of a stable hydrazone intermediate.[9][10]

  • Intramolecular Cyclization: The remaining free amino group of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the second carbonyl group. This cyclization step forms the five-membered pyrazole ring.

  • Dehydration and Aromatization: The resulting cyclic intermediate readily undergoes dehydration to yield the aromatic pyrazole ring. The driving force for this step is the formation of a stable aromatic system.

The presence of the nitro group can influence the reactivity of the diketone and the final product's properties. It is an electron-withdrawing group that can activate the diketone towards nucleophilic attack. Furthermore, the nitro group in the final pyrazole product can serve as a handle for further chemical modifications, such as reduction to an amino group, which is a key functional group in many biologically active molecules.[3]

One-Pot Pyrazole Synthesis cluster_0 Reaction Inputs cluster_1 Reaction Cascade cluster_2 Final Product Nitro-Diketone Nitro-Diketone Hydrazone_Formation Hydrazone Formation Nitro-Diketone->Hydrazone_Formation Step 1 Hydrazine Hydrazine Hydrazine->Hydrazone_Formation Intramolecular_Cyclization Intramolecular Cyclization Hydrazone_Formation->Intramolecular_Cyclization Step 2 Dehydration_Aromatization Dehydration & Aromatization Intramolecular_Cyclization->Dehydration_Aromatization Step 3 Pyrazole_Product Nitro-Substituted Pyrazole Dehydration_Aromatization->Pyrazole_Product

Caption: One-pot synthesis of nitro-substituted pyrazoles.

Experimental Protocol: A Step-by-Step Guide

This protocol details a general procedure for the one-pot synthesis of a 3-methyl-5-phenyl-4-nitro-1H-pyrazole. Researchers should adapt the quantities and reaction conditions based on the specific substrates used.

Materials:

  • 1-Phenyl-2-nitro-1,3-butanedione (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-phenyl-2-nitro-1,3-butanedione (1.0 eq) and ethanol. Stir the mixture at room temperature until the diketone is fully dissolved.

  • Addition of Reagents: Add a catalytic amount of glacial acetic acid to the solution. Subsequently, add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the pyrazole product will indicate the reaction's progression.

  • Workup: Once the reaction is complete (typically within 2-4 hours), cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Add distilled water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure nitro-substituted pyrazole.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.

Data Presentation: Expected Outcomes and Troubleshooting

The one-pot cyclization of hydrazine and nitro-diketones is generally a high-yielding reaction. The following table summarizes typical data for the synthesis described in the protocol.

ParameterExpected Value
Yield 75-90%
Purity (post-chromatography) >98%
Appearance Crystalline solid
¹H NMR Characteristic peaks for aromatic and methyl protons, and a broad singlet for the N-H proton.
¹³C NMR Resonances corresponding to the pyrazole ring carbons, phenyl carbons, and methyl carbon.
Mass Spectrometry Molecular ion peak corresponding to the expected product.

Troubleshooting Guide:

IssuePossible CauseSolution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure the catalytic acid is added.
Side reactions.Control the addition rate of hydrazine hydrate to manage the exotherm.
Loss of product during workup.Ensure complete extraction and careful handling during purification.
Impure Product Presence of starting materials.Optimize reaction time and monitor carefully by TLC.
Formation of regioisomers (with unsymmetrical diketones).This is a known challenge. Purification by chromatography is crucial. Consider alternative synthetic routes for specific regioisomers.[11]
Difficulty in purification.Try different solvent systems for column chromatography. Recrystallization may also be an effective purification method.

Applications in Drug Development: A Case Study

The pyrazole scaffold is a privileged structure in medicinal chemistry. For instance, Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core. The synthesis of novel pyrazole analogues through efficient one-pot methodologies allows for the rapid generation of compound libraries for high-throughput screening. The nitro group on the pyrazole ring can be a versatile synthetic handle. For example, its reduction to an amine provides a site for further derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[3] The ability to quickly and reliably synthesize these key intermediates is a significant advantage in the drug discovery pipeline.[5]

Conclusion

The one-pot cyclization of hydrazines and nitro-diketones represents a highly efficient and versatile method for the synthesis of functionalized pyrazoles. This application note provides a comprehensive overview of the reaction, including its mechanism, a detailed experimental protocol, and troubleshooting guidance. By leveraging this robust synthetic strategy, researchers in drug discovery and medicinal chemistry can accelerate the synthesis of novel pyrazole-containing compounds, ultimately contributing to the development of new therapeutic agents.

References

  • Organic Chemistry Portal. Synthesis of N-Heterocycles. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • PMC. A General One-pot, Two-step Protocol Accessing a Range of Novel Polycyclic Heterocycles with High Skeletal Diversity. Available at: [Link]

  • PMC. Current status of pyrazole and its biological activities. Available at: [Link]

  • Research and Reviews. Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. Available at: [Link]

  • New Journal of Chemistry (RSC Publishing). One-pot synthesis of indole-fused nitrogen heterocycles via the direct C(sp2)–H functionalization of naphthoquinones; accessibility for deep red emitting materials. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. One-Pot Synthesis: A Modern Review of Strategies, Principles, and Applications in Chemical Manufacturing. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • Arkivoc. Novel one pot synthesis of substituted 1,2,4-triazines. Available at: [Link]

  • Royalchem. Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Available at: [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • RSC Publishing. A facile and efficient route to one-pot synthesis of new cyclophanes using vinamidinium salts. Available at: [Link]

  • MDPI. Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Available at: [Link]

  • Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]

  • PMC. Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available at: [Link]

  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. Available at: [Link]

  • ResearchGate. Recent Advances in the Synthesis of Nitrogen‐Containing Heterocycles Based on Hydrazine‐Directed C−H Bond Activation/Annulation Reactions. Available at: [Link]

  • PMC. Harnessing the cyclization strategy for new drug discovery. Available at: [Link]

  • Wikipedia. Nazarov cyclization reaction. Available at: [Link]

  • ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Available at: [Link]

  • ScienceDirect. One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions. Available at: [Link]

  • Aston Research Explorer. The synthesis and properties of some hydrazines. Available at: [Link]

Sources

Method

Application and Protocol for the Preparation of Enantiomerically Pure 4-Nitro-1-(1-phenylethyl)-1H-pyrazole

Abstract This comprehensive application note provides a detailed guide for the synthesis and chiral resolution of 4-Nitro-1-(1-phenylethyl)-1H-pyrazole, a valuable chiral building block in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed guide for the synthesis and chiral resolution of 4-Nitro-1-(1-phenylethyl)-1H-pyrazole, a valuable chiral building block in medicinal chemistry and drug development. The protocol herein outlines a robust two-stage process commencing with the synthesis of the racemic compound, followed by a highly efficient enantiomeric resolution protocol utilizing chiral High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, scientifically-grounded explanations for experimental choices, and validated analytical methods to ensure the synthesis of high-purity enantiomers.

Introduction: The Significance of Chiral Pyrazoles

The pyrazole nucleus is a prominent scaffold in a multitude of pharmacologically active compounds, demonstrating a wide array of biological activities including anti-inflammatory, anti-tumor, and anti-microbial properties.[1][2] The introduction of a chiral center, particularly at the N1 position of the pyrazole ring, can lead to significant differences in pharmacological and toxicological profiles between enantiomers. Consequently, the ability to access enantiomerically pure N-chiral pyrazoles is of paramount importance in the development of safer and more efficacious therapeutic agents. This guide provides a practical and reliable pathway to obtain the individual enantiomers of 4-Nitro-1-(1-phenylethyl)-1H-pyrazole.

Synthetic Strategy: A Two-Stage Approach

The preparation of enantiomerically pure 4-Nitro-1-(1-phenylethyl)-1H-pyrazole is most reliably achieved through a two-stage process: first, the synthesis of the racemic mixture, and second, the separation of the individual enantiomers. While direct asymmetric synthesis is an evolving field, the resolution of a racemate via chiral chromatography remains a highly effective and accessible method for obtaining high-purity enantiomers.

G cluster_0 Stage 1: Racemate Synthesis cluster_1 Stage 2: Chiral Resolution start Pyrazole step1 Nitration start->step1 intermediate 4-Nitropyrazole step1->intermediate step2 N-Alkylation with rac-(1-Bromoethyl)benzene intermediate->step2 racemate Racemic 4-Nitro-1-(1-phenylethyl)-1H-pyrazole step2->racemate hplc Chiral HPLC Separation racemate->hplc enantiomer_S (S)-Enantiomer hplc->enantiomer_S enantiomer_R (R)-Enantiomer hplc->enantiomer_R

Figure 1: Overall workflow for the preparation of enantiomerically pure 4-Nitro-1-(1-phenylethyl)-1H-pyrazole.

Experimental Protocols: From Racemate to Pure Enantiomers

Synthesis of Racemic 4-Nitro-1-(1-phenylethyl)-1H-pyrazole

This synthesis is performed in two steps: the nitration of pyrazole to form 4-nitropyrazole, followed by the N-alkylation of 4-nitropyrazole with racemic (1-bromoethyl)benzene.

Step 1: Synthesis of 4-Nitropyrazole

The nitration of pyrazole is a well-established procedure.[3][4][5] The use of a mixed acid system (nitric and sulfuric acid) ensures efficient nitration at the C4 position.

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath (0 °C), add concentrated sulfuric acid (15 mL).

  • Slowly add pyrazole (8.5 g, 125 mmol) to the cooled sulfuric acid with continuous stirring.

  • In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (18 mL) to concentrated sulfuric acid (6 mL) while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the pyrazole solution, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 90 °C and maintain for 3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto 80 g of crushed ice with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid sequentially with cold water and cold ethanol.

  • Recrystallize the crude product from toluene to yield pure 4-nitropyrazole as a white solid.

Step 2: N-Alkylation of 4-Nitropyrazole

The N-alkylation of pyrazoles can be achieved under phase-transfer catalysis conditions, which offers a high-yielding and clean reaction.[6]

Protocol:

  • To a round-bottom flask, add 4-nitropyrazole (5.65 g, 50 mmol), racemic (1-bromoethyl)benzene (9.25 g, 50 mmol), potassium carbonate (13.8 g, 100 mmol), and tetrabutylammonium bromide (1.61 g, 5 mmol).

  • Add 100 mL of acetonitrile to the flask and stir the suspension vigorously.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude racemic 4-Nitro-1-(1-phenylethyl)-1H-pyrazole.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure racemate.

Enantiomeric Resolution by Chiral HPLC

The separation of the enantiomers is achieved using a polysaccharide-based chiral stationary phase (CSP). These CSPs, such as those based on amylose or cellulose derivatives, are highly effective for the resolution of a wide range of chiral compounds, including N-substituted pyrazoles.[7][8][9] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, driven by interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking.[7]

G racemate_sample Racemic Sample in Mobile Phase injection Injection racemate_sample->injection chiral_column Chiral Stationary Phase (e.g., Lux Cellulose-2) injection->chiral_column separation Differential Interaction (Formation of Diastereomeric Complexes) chiral_column->separation enantiomer_1 Elution of (S)-Enantiomer separation->enantiomer_1 Weaker Interaction enantiomer_2 Elution of (R)-Enantiomer separation->enantiomer_2 Stronger Interaction detection UV Detector enantiomer_1->detection enantiomer_2->detection

Figure 2: Workflow for chiral HPLC separation.

Analytical Method Development and Protocol:

  • Column Selection: A Lux Cellulose-2 or Lux Amylose-2 column is recommended based on their proven efficacy in separating similar pyrazole derivatives.[7][8]

  • Mobile Phase Screening: Both normal-phase (e.g., n-hexane/isopropanol) and polar organic (e.g., methanol, ethanol, acetonitrile) modes should be screened to find the optimal conditions.[8]

  • Optimization: The ratio of the mobile phase components, flow rate, and column temperature should be optimized to achieve baseline separation with good resolution (Rs > 1.5).

Parameter Recommended Starting Conditions
Column Lux Cellulose-2, 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 254 nm
Injection Vol. 10 µL

Protocol for Analytical Separation:

  • Prepare a stock solution of the racemic 4-Nitro-1-(1-phenylethyl)-1H-pyrazole in the mobile phase at a concentration of 1 mg/mL.

  • Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Inject the sample and record the chromatogram.

  • Identify the retention times of the two enantiomers.

Semi-Preparative Separation Protocol:

  • Scale up the analytical method to a semi-preparative column (e.g., 250 x 10 mm).

  • Increase the flow rate and injection volume accordingly.

  • Dissolve a larger quantity of the racemate in the mobile phase.

  • Perform multiple injections and collect the fractions corresponding to each enantiomer.

  • Combine the fractions for each enantiomer and evaporate the solvent under reduced pressure to obtain the isolated, enantiomerically pure compounds.

  • Verify the enantiomeric excess (ee) of each isolated enantiomer using the analytical HPLC method.

Characterization

The final enantiomerically pure products should be characterized to confirm their identity and purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Chiral HPLC: To determine the enantiomeric excess (ee).

  • Polarimetry: To measure the specific optical rotation.

Advanced Strategies: Asymmetric Synthesis

For large-scale production, direct asymmetric synthesis may be a more efficient approach. Research into the enantioselective N-alkylation of pyrazoles is an active area. Methods employing chiral phase-transfer catalysts, often derived from cinchona alkaloids, have shown promise in achieving high enantioselectivities for aza-Michael reactions to form N-chiral pyrazoles.[10][11] While a specific protocol for the target molecule is not yet established, these advanced methods represent the next frontier for the efficient synthesis of such valuable chiral compounds.

Conclusion

This application note provides a comprehensive and practical guide for the preparation of enantiomerically pure 4-Nitro-1-(1-phenylethyl)-1H-pyrazole. By following the detailed protocols for the synthesis of the racemic compound and its subsequent resolution by chiral HPLC, researchers can reliably obtain high-purity enantiomers for use in drug discovery and development. The methodologies described are based on established and scientifically sound principles, ensuring a high rate of success for the proficient chemist.

References

  • El-Behairy, M. F., Hassan, R. M., & Abdallah, I. A. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(38), 25085–25095. [Link]

  • El-Behairy, M. F., Hassan, R. M., & Abdallah, I. A. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(38), 25085-25095. [Link]

  • Cho, C. G., et al. (2016). Phase-Transfer-Catalyzed Asymmetric Synthesis of Chiral N-Substituted Pyrazoles by Aza-Michael Reaction. Synlett, 27(03), 435-438. [Link]

  • Elkady, M. F., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E, 68(Pt 11), o3091. [Link]

  • Shaaban, M. R., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal, 7(2). [Link]

  • Wang, L., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10834–10842. [Link]

  • Elkady, M. F., et al. (2012). Synthesis and biological evaluation of novel pyrazole derivatives as inhibitors of mPGES-1 and 5-LO. Bioorganic & Medicinal Chemistry, 20(17), 5245-5253. [Link]

  • Diez-Barra, E., de la Hoz, A., Sanchez-Migallon, A., & Tejeda, J. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 20(18), 2849-2853. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 136. [Link]

  • Fuse, S., et al. (2016). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Advanced Synthesis & Catalysis, 358(20), 3206-3227. [Link]

  • Hammer, S. C., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5559. [Link]

  • Krawczyk, M., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules, 27(23), 8459. [Link]

  • Zhang, C., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Materials, 13(14), 3093. [Link]

  • Zhang, P., et al. (2024). Iridium-Catalyzed Regio- and Enantioselective N-Allylation of Pyrazoles with Dienyl/Monoallylic Alcohols. Organic Letters, 26(17), 3460–3465. [Link]

  • El-Behairy, M. F., et al. (2020). Enantioselective HPLC Separation of Bioactive C5-Chiral 2-Pyrazolines on Lux Amylose-2 and Lux Cellulose-2: Comparative and Mechanistic Approaches. Chirality, 32(3), 349-361. [Link]

  • Chauhan, P., Mahajan, S., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Chemical Communications, 51(67), 12890-12907. [Link]

  • CN111925341A - A kind of preparation method of pyrazoles -4- aryl derivatives - Google P
  • Chauhan, P., Mahajan, S., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Chemical Communications, 51(67), 12890-12907. [Link]

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Application

4-Nitro-1-(1-phenylethyl)-1H-pyrazole as a ligand in coordination chemistry

Application Note: 4-Nitro-1-(1-phenylethyl)-1H-pyrazole (NPEPz) as an Advanced Ligand in Coordination Chemistry Executive Summary The rational design of transition metal complexes relies heavily on the precise electronic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Nitro-1-(1-phenylethyl)-1H-pyrazole (NPEPz) as an Advanced Ligand in Coordination Chemistry

Executive Summary

The rational design of transition metal complexes relies heavily on the precise electronic and steric tuning of the organic ligands. 4-Nitro-1-(1-phenylethyl)-1H-pyrazole (NPEPz) represents a highly specialized, neutral monodentate N-donor ligand. By combining the strong electron-withdrawing properties of a 4-nitro substituent with the steric bulk and chirality of a 1-phenylethyl group, NPEPz offers unique coordination behavior. This application note provides drug development professionals and inorganic chemists with authoritative, self-validating protocols for synthesizing and characterizing NPEPz-based metal complexes (Pd, Cu, Ag) for use in homogeneous catalysis and metallodrug screening.

Mechanistic Rationale: Electronic and Steric Tuning

The coordination chemistry of pyrazoles is dictated by the substituents on the heterocyclic ring, which govern both the basicity of the donor nitrogen and the supramolecular assembly of the resulting complex[1].

  • Electronic Causality (The 4-Nitro Effect): The nitro group at the C4 position exerts strong inductive (-I) and resonance (-M) electron-withdrawing effects. This significantly reduces the electron density on the pyrazole ring, lowering the basicity of the N2 lone pair[2]. Consequently, NPEPz acts as a softer

    
    -donor but an enhanced 
    
    
    
    -acceptor, stabilizing low-valent transition metals and facilitating strong Metal-to-Ligand Charge Transfer (MLCT).
  • Steric & Chiral Causality (The 1-Phenylethyl Effect): Unsubstituted 1H-pyrazoles readily deprotonate to form bridging pyrazolates, leading to polymeric or cyclic multinuclear structures[3]. By alkylating the N1 position with a bulky 1-phenylethyl group, deprotonation is blocked, restricting the ligand to strictly neutral, monodentate coordination via the N2 atom[4]. Furthermore, the chiral center of the 1-phenylethyl group creates an asymmetric coordination pocket, which is highly desirable for enantioselective catalysis and specific target-binding in pharmacological applications.

Logic Root NPEPz Ligand Design Sub1 4-Nitro Group (Electronic Control) Root->Sub1 Sub2 1-Phenylethyl Group (Steric/Chiral Control) Root->Sub2 Out1 Reduced N2 Basicity Stronger MLCT Sub1->Out1 Out2 Monodentate Binding Chiral Pocket Formation Sub2->Out2

Logical relationship between NPEPz structural features and coordination behavior.

Experimental Protocols: Self-Validating Systems

The following methodologies are designed with built-in validation checkpoints to ensure reproducibility and high-fidelity complexation.

Workflow A Ligand Synthesis (N-Alkylation) B Electronic Tuning (4-NO2 Effect) A->B Purified NPEPz C Metal Complexation (Pd, Cu, Ag) B->C N2 Coordination D Crystallization & Validation C->D Isolation E Catalysis & Drug Screening D->E Application

Workflow of NPEPz synthesis, coordination, and downstream applications.
Protocol A: Synthesis of the NPEPz Ligand

Objective: Synthesize the sterically hindered ligand via N-alkylation.

  • Reagents: 4-nitropyrazole (10 mmol), (1-bromoethyl)benzene (11 mmol), anhydrous

    
     (15 mmol), anhydrous DMF (20 mL).
    
  • Causality of Choice: DMF is utilized as a highly polar aprotic solvent to stabilize the transition state of the

    
     substitution. 
    
    
    
    is a mild base, sufficient to deprotonate the acidic N1 proton of 4-nitropyrazole without causing side-reactions with the alkyl halide.
  • Procedure: Stir the mixture at 80°C for 12 hours under a nitrogen atmosphere. Cool to room temperature, dilute with distilled water (50 mL), and extract with ethyl acetate (3 × 30 mL). Wash the organic layer with brine to remove residual DMF, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The product should appear as a single UV-active spot with a higher

    
     value than the highly polar 4-nitropyrazole starting material.
    
Protocol B: Synthesis of trans-[Pd(NPEPz)₂Cl₂] for Homogeneous Catalysis

Objective: Generate a robust Pd(II) precatalyst for cross-coupling reactions[5].

  • Reagents: NPEPz (2.1 mmol),

    
     (1.0 mmol), anhydrous dichloromethane (DCM, 15 mL).
    
  • Causality of Choice: 1,5-Cyclooctadiene (COD) is a labile, weakly coordinating ligand. Using

    
     allows the stronger N-donor NPEPz to easily displace the COD via a thermodynamically driven ligand exchange. DCM is chosen as a non-coordinating solvent to prevent solvent competition at the Pd(II) center.
    
  • Procedure: Dissolve

    
     in DCM. Slowly add a solution of NPEPz in DCM dropwise. Stir at room temperature for 4 hours. The solution will transition from bright yellow to a pale orange/yellow suspension. Precipitate the complex by adding cold diethyl ether (20 mL). Filter and dry under vacuum.
    
  • Validation Checkpoint: The stereochemistry is confirmed by the presence of a single

    
     stretching band in the far-IR region (~340 cm⁻¹), which is characteristic of a highly symmetric trans-square planar geometry.
    
Protocol C: Synthesis ofCu(NPEPz)₄(H₂O)₂₂ for Metallodrug Screening

Objective: Synthesize a biologically active Cu(II) complex.

  • Reagents:

    
     (1.0 mmol), NPEPz (4.2 mmol), absolute ethanol (20 mL).
    
  • Causality of Choice: The 1:4 metal-to-ligand ratio forces the saturation of the equatorial plane of the Cu(II) ion. Ethanol provides optimal solubility for the starting materials while acting as a poor solvent for the bulky, highly lipophilic product, driving spontaneous crystallization.

  • Procedure: Mix the metal salt and ligand in ethanol. Reflux for 2 hours. Allow the deep blue/green solution to cool slowly to room temperature to induce the formation of single crystals suitable for X-ray diffraction.

  • Validation Checkpoint: UV-Vis spectroscopy should reveal a broad d-d transition band around 600-700 nm, characteristic of a Jahn-Teller distorted octahedral Cu(II) d⁹ center.

Analytical Validation & Data Presentation

To ensure the trustworthiness of the synthesized complexes, quantitative analytical data must be compared against the free ligand. Coordination to a metal center systematically alters the electronic environment of the pyrazole ring, which is observable via NMR and FTIR spectroscopy.

Table 1: Representative Spectroscopic Validation Data

Compound¹H NMR: Pyrazole C3-H (ppm)¹H NMR: Pyrazole C5-H (ppm)FTIR:

(cm⁻¹)
FTIR:

asymmetric (cm⁻¹)
Free NPEPz 8.158.0215201505
trans-[Pd(NPEPz)₂Cl₂] 8.45 (+0.30)8.28 (+0.26)15451512
[Ag(NPEPz)₂]NO₃ 8.32 (+0.17)8.15 (+0.13)15381508

Data Interpretation Rationale: Upon N2 coordination, electron density is donated from the pyrazole ring to the metal center. This deshields the adjacent C3-H and C5-H protons, resulting in a downfield shift in the ¹H NMR spectrum. Furthermore, the kinematic coupling and altered electron distribution within the ring strengthen the C=N bond, shifting the


 stretching frequency to higher wavenumbers.

Applications in Drug Development & Catalysis

Metallodrug Development: The incorporation of the highly lipophilic 1-phenylethyl group dramatically increases the partition coefficient (LogP) of the resulting Cu(II) and Ag(I) complexes. This facilitates passive diffusion across bacterial cell walls and cancer cell membranes. Once internalized, the electron-withdrawing 4-nitro group makes the metal center more electrophilic, enhancing its ability to intercalate with DNA or disrupt intracellular redox homeostasis via Reactive Oxygen Species (ROS) generation.

Homogeneous Catalysis: Palladium complexes bearing sterically demanding pyrazole ligands are highly efficient precatalysts for carbon-carbon bond-forming reactions, such as the Heck and Suzuki-Miyaura cross-couplings[5]. The steric bulk of the 1-phenylethyl group promotes the reductive elimination step in the catalytic cycle, while the 4-nitro group stabilizes the Pd(0) intermediate, preventing catalyst degradation and nanoparticle agglomeration (blackening).

References

  • First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand PubMed Central (NIH) URL:[Link][2]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications ACS Omega URL:[Link][1]

  • Pyrazole derived ligands and the atom numbering scheme (Palladium Catalysis) ResearchGate URL:[Link][5]

  • Noncovalent Interactions in Coordination Chemistry of Cyclic Trinuclear Copper(I) and Silver(I) Pyrazolates MDPI URL:[Link][3]

Sources

Method

Section 1: The Strategic Role of N-Benzyl Nitro Pyrazoles

Foreword As a Senior Application Scientist, I have designed this technical guide to bridge the critical gap between discovery-scale medicinal chemistry and process-scale manufacturing. The methodologies detailed herein d...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword As a Senior Application Scientist, I have designed this technical guide to bridge the critical gap between discovery-scale medicinal chemistry and process-scale manufacturing. The methodologies detailed herein do not merely list steps; they prioritize mechanistic understanding, operational safety, and rigorous self-validating controls to ensure reproducible scale-up.

N-benzyl nitropyrazoles are highly privileged scaffolds in modern drug development. They serve as critical building blocks for a variety of therapeutic agents, including1[1] and diversity-oriented syntheses of 2[2]. In these synthetic pathways, the nitro group functions as a robust, masked amine that can be cleanly reduced downstream to facilitate amide coupling or urea formation[1].

Section 2: Mechanistic Causality & Strategy Selection

Transitioning the N-benzylation of nitropyrazoles to process-scale manufacturing requires overcoming severe safety and selectivity hurdles. Traditional discovery routes often employ sodium hydride (NaH) in dimethylformamide (DMF) to deprotonate the pyrazole. At a kilogram scale, this approach is a critical safety liability due to exothermic hydrogen gas evolution and the use of DMF, a Substance of Very High Concern (SVHC) that is notoriously difficult to purge from the final Active Pharmaceutical Ingredient (API).

To establish a scalable, self-validating process, we engineered two divergent synthetic strategies based on the specific structural needs of the target API:

1. Phase-Transfer Catalysis (PTC) Alkylation: For symmetric pyrazoles (e.g., 4-nitro-1H-pyrazole), a biphasic PTC system is optimal. The causality of this design lies in phase isolation. Aqueous sodium hydroxide deprotonates the pyrazole at the biphasic boundary. The lipophilic tetrabutylammonium (TBA⁺) cation then shuttles the resulting pyrazolide anion into the organic layer (toluene), where it reacts with benzyl chloride. This phase separation strictly controls the reaction rate, preventing thermal runaway and completely eliminating the need for hazardous NaH.

2. Palladium-Catalyzed Cross-Coupling via C-O Electrophiles: For asymmetric pyrazoles (e.g., 3-nitro-1H-pyrazole) where regioselectivity (N1 vs. N2 alkylation) is paramount, traditional S_N2 alkylation yields poor isomeric ratios. Furthermore, benzyl halides are lachrymators and potential genotoxic impurities (GTIs). To circumvent this, we 3[3]. The causality here is driven by oxidative addition: the Pd(0) catalyst, stabilized by a bulky biaryl phosphine ligand (e.g., XPhos), selectively inserts into the C-O bond of the benzyl acetate. This pathway allows for exquisite ligand-controlled regioselectivity and utilizes non-lachrymatory, stable C-O electrophiles, 3[3].

Section 3: Workflow Visualization

G SM Starting Material 4-Nitro-1H-pyrazole Split Select Route SM->Split RouteA Route A: PTC Alkylation Biphasic Toluene/Water Reagent: Benzyl Chloride Split->RouteA Scalability Focus RouteB Route B: Pd-Catalysis Solvent: 2-MeTHF Reagent: Benzyl Acetate Split->RouteB Regiocontrol Focus MechA Phase-Transfer Mechanism TBAB shuttles pyrazolide into organic phase RouteA->MechA MechB Oxidative Addition Pd inserts into C-O bond High Regiocontrol RouteB->MechB IPC Self-Validating IPC HPLC > 99% Conversion Regioisomer Check MechA->IPC MechB->IPC Product Target API Intermediate N-Benzyl-4-nitro-1H-pyrazole IPC->Product

Divergent scalable synthetic workflows for N-benzyl nitropyrazoles.

Section 4: Quantitative Process Metrics

ParameterRoute A: Phase-Transfer Catalysis (PTC)Route B: Palladium-Catalyzed Coupling
Primary Electrophile Benzyl Chloride (Halide)Benzyl Acetate (C-O Electrophile)
Solvent System Toluene / Water (Biphasic)2-Methyltetrahydrofuran (2-MeTHF)
Base / Catalyst NaOH (aq) / TBAB (5 mol%)K₃PO₄ / Pd(OAc)₂ (2 mol%), XPhos
Typical Yield 85 – 92%78 – 88%
Regioselectivity (3-nitro) ~3:1 (N1:N2) - Thermodynamically driven>10:1 (N1:N2) - Ligand-controlled
Scalability Limit >100 kg (Pilot Plant proven)~10-50 kg (Cost/Metal removal limits)
Safety Profile High (Aqueous quench, mild exotherm)High (Non-lachrymatory, no GTIs)

Section 5: Self-Validating Experimental Protocols

Protocol A: PTC-Mediated Biphasic Benzylation (Scale-Up Friendly)

Objective: Highly scalable synthesis of symmetric N-benzyl-4-nitro-1H-pyrazole. Materials: 4-nitro-1H-pyrazole (1.0 eq), Benzyl chloride (1.1 eq), Tetrabutylammonium bromide (TBAB) (0.05 eq), 20% w/w NaOH (aq) (1.5 eq), Toluene (5 volumes).

  • Reactor Charging: Charge a jacketed reactor with 4-nitro-1H-pyrazole, TBAB, and Toluene. Initiate agitation at 200 rpm to suspend the solids.

  • Base Addition: Slowly dose the 20% NaOH (aq) over 30 minutes.

    • Self-Validation Check: Monitor internal temperature (

      
      ). 
      
      
      
      must remain ≤ 30°C. If
      
      
      > 30°C, the system must automatically pause dosing. Causality: This ensures the deprotonation exotherm is safely dissipated into the reactor jacket, preventing solvent boil-off.
  • Electrophile Dosing: Heat the biphasic mixture to 40°C. Dose benzyl chloride dropwise over 1 hour.

    • Self-Validation Check: After 4 hours of stirring at 40°C, halt the agitator, allow phase separation, and sample the upper organic layer. Analyze via HPLC (254 nm). The protocol is validated to proceed to workup only when the remaining 4-nitro-1H-pyrazole is < 1.0 Area%.

  • Workup & Isolation: Separate and discard the lower aqueous layer. Wash the organic layer with water (2 x 3 volumes) to remove residual TBAB and inorganic salts. Concentrate the toluene layer under vacuum to 2 volumes, then add heptane (4 volumes) to induce crystallization. Filter, wash with cold heptane, and dry the product under a vacuum at 45°C.

Protocol B: Palladium-Catalyzed Benzylation (High Regioselectivity)

Objective: Regioselective synthesis of asymmetric N-benzyl-3-nitro-1H-pyrazole using C-O electrophiles. Materials: 3-nitro-1H-pyrazole (1.0 eq), Benzyl acetate (1.2 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), K₃PO₄ (2.0 eq), 2-MeTHF (10 volumes).

  • Inertion & Charging: Purge the reactor with N₂ (3 vacuum/backfill cycles). Charge Pd(OAc)₂, XPhos, K₃PO₄, and 3-nitro-1H-pyrazole.

    • Self-Validation Check: The oxygen sensor in the reactor headspace must read < 500 ppm O₂. Causality: This strictly prevents the oxidative deactivation of the highly sensitive Pd(0) active species generated in situ.

  • Reagent Addition: Add degassed 2-MeTHF and benzyl acetate under a continuous N₂ sweep.

  • Catalytic Cycle: Heat the reaction mixture to 80°C and stir for 12 hours.

    • Self-Validation Check: Sample the reaction mixture and analyze via LC-MS. Confirm the N1:N2 regiomeric ratio is > 10:1 and starting material is < 2.0%. If incomplete, stir for an additional 2 hours.

  • Scavenging & Isolation: Cool the reactor to 25°C. Add a silica-based thiol scavenger (e.g., SiliaMetS Thiol, 10 wt% relative to theoretical yield) and stir for 4 hours to sequester the palladium.

    • Self-Validation Check: Filter the scavenger and analyze the filtrate via ICP-MS. Palladium levels must be < 10 ppm before proceeding to crystallization to meet API regulatory guidelines.

  • Final Isolation: Concentrate the filtrate under reduced pressure and crystallize the product from ethanol. Filter and dry to constant weight.

Section 6: References

1.3 - nih.gov 2.2 - clockss.org 3.1 - acs.org

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the nitration of 1-substituted pyrazoles

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is engineered to navigate the complexities of pyrazole chemistry. As a Senior Application Scientist, my goa...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is engineered to navigate the complexities of pyrazole chemistry. As a Senior Application Scientist, my goal is to distill complex mechanistic principles into actionable, field-proven guidance. This resource is designed to empower you to troubleshoot and optimize the nitration of 1-substituted pyrazoles, a critical transformation in the synthesis of countless pharmaceutical and agrochemical agents.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries, providing a foundational understanding for planning your experiments.

Question 1: What are the primary factors governing the yield and regioselectivity in the nitration of 1-substituted pyrazoles?

The outcome of the nitration is a delicate interplay of electronic effects, steric hindrance, and reaction conditions. Electrophilic substitution on the pyrazole ring is electronically favored at the C4 position due to the electron-donating nature of the nitrogen atoms. However, the N1-substituent's electronic character is paramount: electron-donating groups (EDGs) like alkyls activate the ring, facilitating nitration, while electron-withdrawing groups (EWGs) like acyl or sulfonyl groups deactivate it, demanding harsher conditions. The choice of nitrating agent and acid catalysis can dramatically alter this landscape.[1]

Question 2: I am nitrating 1-phenylpyrazole and the nitro group is adding to the phenyl ring, not the pyrazole. Why is this happening and how can I fix it?

This is a classic case of competitive nitration dictated by the reaction medium. When using strongly acidic conditions, such as a mixture of nitric and sulfuric acids (HNO₃/H₂SO₄), the pyridine-like N2 nitrogen of the pyrazole ring becomes protonated.[1][2] This forms a pyrazolium cation, which is strongly deactivated towards further electrophilic attack. Consequently, the phenyl ring, being less deactivated, becomes the preferential site for nitration, typically at the para-position.[2]

Solution: To achieve selective C4-nitration of the pyrazole ring, you must use milder, less acidic conditions. The reagent of choice is typically "acetyl nitrate," generated in situ from nitric acid in acetic anhydride (HNO₃/Ac₂O).[1][2] Under these conditions, the pyrazole ring remains unprotonated and is significantly more activated than the phenyl ring, directing the nitronium ion to the C4 position.

Question 3: What are the most common nitrating agents for 1-substituted pyrazoles, and when should I choose one over the other?

The choice of nitrating agent is critical and depends on the reactivity of your pyrazole substrate. A summary is provided below:

Nitrating Agent SystemTypical SubstrateRationale & Comments
HNO₃ / H₂SO₄ Deactivated pyrazoles (e.g., with EWG at N1) or when substituent nitration is desired.The strongest and most common system. Generates a high concentration of the nitronium ion (NO₂⁺). Can lead to oxidation or side reactions with sensitive substrates. Deactivates the pyrazole ring via protonation.[1][3]
HNO₃ / Ac₂O (Acetyl Nitrate) Activated or moderately deactivated pyrazoles (e.g., 1-alkyl, 1-aryl).Milder, less acidic conditions. Ideal for preventing protonation and deactivation of the pyrazole ring, thus ensuring C4-selectivity, especially for substrates like 1-phenylpyrazole.[1][2]
NO₂BF₄ (Nitronium Tetrafluoroborate) A wide range of substrates, particularly when anhydrous conditions are needed.A powerful, pre-formed source of NO₂⁺. Useful for substrates that are sensitive to strong acids or water. Can be less regioselective with highly activated systems.[4]
Alternative/Green Agents Activated pyrazoles.Systems like bismuth nitrate on montmorillonite clay have been shown to be effective for certain substrates, offering high yields and easier workup.[3] N-nitropyrazoles themselves can also act as powerful nitrating reagents under specific catalytic conditions.[5]

Troubleshooting Guide: From Low Yields to Success

This section provides a problem-oriented approach to common experimental failures.

Problem 1: Low or No Yield of the Desired 4-Nitro-1-Substituted Pyrazole

Symptoms:

  • Complex mixture of products observed by TLC or LC-MS.

  • Recovery of a significant amount of starting material.

  • Formation of dark, tar-like substances, indicating decomposition.

Causality Analysis & Solutions Workflow:

The first step in troubleshooting is to correctly diagnose the root cause. Low yield is typically a result of a mismatch between the substrate's reactivity and the reaction conditions' potency.

G start Low Yield Observed check_activation Is the N1-Substituent an Electron-Withdrawing Group (EWG)? start->check_activation ewg_yes Yes: Ring is Deactivated check_activation->ewg_yes Yes ewg_no No: Ring is Activated/Neutral check_activation->ewg_no No increase_strength Increase Reagent Strength (e.g., move from HNO₃/Ac₂O to HNO₃/H₂SO₄) Increase Temperature/Time Cautiously ewg_yes->increase_strength check_conditions Are Conditions Too Harsh? (e.g., high temp with HNO₃/H₂SO₄) ewg_no->check_conditions harsh_yes Yes: Decomposition Likely check_conditions->harsh_yes Yes harsh_no No: Insufficient Reaction check_conditions->harsh_no No reduce_strength Decrease Reagent Strength (e.g., use HNO₃/Ac₂O) Run at Lower Temperature (0 °C or below) harsh_yes->reduce_strength increase_time Increase Reaction Time Ensure Stoichiometry of Nitrating Agent is Sufficient (1.1-1.5 eq) harsh_no->increase_time G substituents N1-Substituent C5-Substituent decision Evaluate Steric Hindrance substituents->decision low_sterics Low Steric Hindrance (e.g., N1-Me, N1-Ph, C5-H) C4-Nitration is Highly Favored decision->low_sterics Low high_sterics High Steric Hindrance (e.g., N1-tBu, C5-iPr) Mixture of C4 and C5/C3 isomers likely decision->high_sterics High solution Solution: 1. Lower reaction temperature to increase selectivity. 2. Use a smaller, more reactive nitrating agent like NO₂BF₄ if compatible. 3. Consider a multi-step synthetic route if direct nitration fails. high_sterics->solution

Sources

Optimization

Technical Support Center: Purification of 4-nitro-1-(1-phenylethyl)-1H-pyrazole

Welcome to the technical support center for the purification of 4-nitro-1-(1-phenylethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-nitro-1-(1-phenylethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity for your downstream applications.

Introduction

4-nitro-1-(1-phenylethyl)-1H-pyrazole is a chiral heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of a nitro group, a pyrazole ring, and a chiral phenylethyl moiety presents unique challenges and considerations during its purification. This guide will walk you through the most effective purification strategies, from initial workup to final polishing, ensuring you obtain a product of the desired purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of 4-nitro-1-(1-phenylethyl)-1H-pyrazole?

A1: The impurity profile can vary depending on the synthetic route. However, common impurities may include:

  • Regioisomers: Depending on the pyrazole synthesis method, you might encounter the formation of the corresponding 1,5-disubstituted pyrazole isomer.[1]

  • Unreacted starting materials: Incomplete reactions can leave residual 4-nitropyrazole or (1-phenylethyl)hydrazine.

  • Over-nitrated or under-nitrated products: During the nitration step, it's possible to have starting material that is not nitrated or the introduction of a second nitro group onto the pyrazole or phenyl ring.[2][3][4]

  • Byproducts from side reactions: Decomposition of reagents or side reactions can introduce various other impurities.

Q2: My crude product is a thick, dark oil. Is this normal?

A2: It is not uncommon for crude nitropyrazole derivatives to be oils or low-melting solids, often with a yellowish to brownish hue due to residual acids from nitration and other colored impurities. The oily nature can be attributed to a mixture of isomers and other byproducts that depress the melting point. A successful purification should yield a solid product.

Q3: What are the key physicochemical properties I should be aware of for purification?

A3: While specific data for 4-nitro-1-(1-phenylethyl)-1H-pyrazole is not extensively published, we can infer its properties from analogous compounds. It is expected to be a moderately polar compound, likely a solid at room temperature with a distinct melting point once purified. It will likely exhibit limited solubility in water and non-polar solvents like hexanes, but good solubility in moderately polar organic solvents such as ethyl acetate, dichloromethane, and acetone.[5][6] For comparison, 1-(4-nitrophenyl)-1H-pyrazole has a melting point of 168.5-169 °C.[7]

Q4: Is 4-nitro-1-(1-phenylethyl)-1H-pyrazole chiral? Do I need to worry about separating enantiomers?

A4: Yes, the presence of the 1-phenylethyl group introduces a chiral center. Therefore, the compound exists as a pair of enantiomers. For most achiral purification methods like standard column chromatography and recrystallization, you will be purifying the racemic mixture. If your application requires a single enantiomer, you will need to employ chiral separation techniques, such as chiral HPLC.[8][9][10]

Troubleshooting Purification Methods

This section provides a troubleshooting guide for the most common purification techniques used for 4-nitro-1-(1-phenylethyl)-1H-pyrazole.

Recrystallization

Recrystallization is often the most effective method for obtaining highly pure crystalline material.

Problem 1: The compound "oils out" instead of crystallizing.

  • Possible Cause: The solvent polarity is too high, or the solution is supersaturated. Impurities can also inhibit crystallization.

  • Solution:

    • Solvent Selection: Use a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A good starting point is a mixture of a soluble solvent (e.g., ethanol, ethyl acetate) and a non-soluble solvent (e.g., hexanes, water).[11]

    • Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystal nucleation.

    • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled solution.

Problem 2: Poor recovery of the purified product.

  • Possible Cause: The compound has significant solubility in the cold recrystallization solvent.

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Optimize Solvent System: If using a co-solvent system, carefully adjust the ratio to minimize solubility at low temperatures.

    • Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

    • Washing: Wash the collected crystals with a minimal amount of ice-cold solvent.

Column Chromatography

Column chromatography is a versatile technique for separating the target compound from impurities with different polarities.

Problem 1: Poor separation of the desired compound from impurities (co-elution).

  • Possible Cause: The solvent system (eluent) has a polarity that is too high or too low, or the stationary phase is not appropriate.

  • Solution:

    • TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.4 for the target compound. A good starting point is a gradient of ethyl acetate in hexanes.

    • Solvent Gradient: Employ a shallow gradient elution on the column, starting with a low polarity and gradually increasing it. This can improve the separation of closely eluting compounds.

    • Stationary Phase: Standard silica gel is usually effective. For very polar compounds, alumina could be considered.

Problem 2: The compound streaks on the column or elutes very slowly.

  • Possible Cause: The compound may be too polar for the chosen eluent, or it might be interacting strongly with the acidic sites on the silica gel.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system.

    • Add a Modifier: For basic impurities or if the compound itself is slightly basic, adding a small amount of triethylamine (0.1-1%) to the eluent can neutralize the acidic sites on the silica gel and improve peak shape.

    • Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 4-nitro-1-(1-phenylethyl)-1H-pyrazole in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven at a temperature below their melting point.

Protocol 2: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel as a slurry in a low-polarity solvent (e.g., 5% ethyl acetate in hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the column.

  • Elution: Start eluting with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% ethyl acetate in hexanes) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Chiral HPLC for Enantiomer Separation

For the separation of enantiomers, a specialized chiral stationary phase (CSP) is required. Polysaccharide-based columns are often effective for this class of compounds.[8][9]

  • Column: A chiral column such as a Daicel CHIRALPAK® series column.

  • Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol or ethanol. The exact ratio will need to be optimized.[8]

  • Flow Rate: Typically around 1 mL/min.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 270-280 nm).

Data Presentation

Table 1: Suggested Solvent Systems for Purification and Analysis

MethodSolvent System (Starting Point)Purpose
Recrystallization Ethanol/Water or Ethyl Acetate/HexanesPrimary purification, high purity solid
Column Chromatography Gradient of 5-30% Ethyl Acetate in HexanesSeparation of isomers and byproducts
TLC Analysis 20% Ethyl Acetate in HexanesMonitoring reaction progress and column fractions
Chiral HPLC 90:10 n-Hexane:IsopropanolSeparation of (R) and (S) enantiomers

Visualization of Purification Workflow

PurificationWorkflow Crude Crude Product (Oil/Solid) Recryst Recrystallization Crude->Recryst High initial purity Column Column Chromatography Crude->Column Complex mixture PureSolid Pure Racemic Solid Recryst->PureSolid Column->PureSolid ChiralHPLC Chiral HPLC PureSolid->ChiralHPLC Enantiomeric separation needed Enantiomers Separated Enantiomers ChiralHPLC->Enantiomers

Caption: General purification workflow for 4-nitro-1-(1-phenylethyl)-1H-pyrazole.

Troubleshooting Logic Diagram

TroubleshootingRecrystallization start Recrystallization Issue oiling_out Compound Oils Out start->oiling_out poor_recovery Poor Recovery start->poor_recovery slow_cooling Action: Cool slowly, scratch, seed oiling_out->slow_cooling Yes change_solvent Action: Use less polar solvent system oiling_out->change_solvent No less_solvent Action: Use minimum hot solvent poor_recovery->less_solvent Yes optimize_solvent Action: Adjust co-solvent ratio poor_recovery->optimize_solvent No end Successful Crystallization slow_cooling->end change_solvent->end less_solvent->end optimize_solvent->end

Caption: Troubleshooting guide for common recrystallization problems.

References

  • UAB "PharmaSYN," & Malinauskas, A. (2018). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • Institute of Molecular and Translational Medicine. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines.
  • Litosh, V. A., Dalinger, I. L., & Shevelev, S. A. (1997). Nitropyrazoles. 10. N-Nitration of 3(5)-substituted pyrazoles. Russian Chemical Bulletin, 46(6), 1149–1151.
  • BenchChem. (2025). An In-depth Technical Guide to 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • SIELC Technologies. (2018). Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column.
  • Jin, Y., & Shreeve, J. M. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(11), 2686.
  • CymitQuimica. CAS 97421-21-1: 1-(1-Methylethyl)-4-nitro-1H-pyrazole.
  • Wang, D., Liu, X., & Dong, F. (2018). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC.
  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • ResearchGate. (2018). I am having difficulty in purifying a recombinant his-tag protein. I tried every chromatography but cannot seem to purify it.Can someone help me?
  • Organic Chemistry Portal. Pyrazole synthesis.
  • Li, Y., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Journal of the American Chemical Society, 144(36), 16458–16467.
  • DTIC. (2019). SOLUBILITY REPORT OF 1-NITROPYRAZOLE (1-NP).
  • El-Kassem, L. T., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Molecules, 26(18), 5609.
  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?
  • ChemicalBook. 3463-30-7(1-(4-Nitrophenyl)-1H-pyrazole) Product Description.
  • Thermo Fisher Scientific - SG.
  • ResearchGate. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • ResearchGate. (2020). (PDF) Nitropyrazoles (review).
  • REAL-J. (2016).
  • BenchChem. (2025). Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
  • Inorganic Chemistry. (2020).
  • BenchChem. (2025). In-Depth Technical Guide on the Solubility of N-((S)-1-phenylethyl)acrylamide in Organic Solvents.
  • Sigma-Aldrich.
  • International Journal of Current Pharmaceutical Analysis. (2014).
  • Tetrahedron: Asymmetry. (1999).
  • Russian Journal of Organic Chemistry. (2022). Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides.
  • ResearchGate. (1993). (PDF)
  • NIST. 1H-Pyrazole, 4-nitro-.
  • GoldBio. (2012).
  • MDPI. (2021).
  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2)
  • Semantic Scholar. Nitration of carbazole and N-alkylcarbazoles.
  • Semantic Scholar. Nitropyrazoles: 1.
  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles.
  • Growing Science. (2024).
  • GoldBio. (2018).

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Troubleshooting

Crystallization of Nitro-Pyrazole Derivatives: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the crystallization of nitro-pyrazole derivatives. As a Senior Application Scientist, I've designed this guide t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the crystallization of nitro-pyrazole derivatives. As a Senior Application Scientist, I've designed this guide to provide you with practical, in-depth solutions to common challenges encountered during the crystallization of these unique compounds. Nitro-pyrazoles are foundational building blocks in medicinal chemistry and energetic materials, but their distinct electronic and structural properties can present specific hurdles in obtaining high-quality crystals.[1][2] This guide moves beyond simple protocols to explain the "why" behind each technique, empowering you to make informed decisions in your own experiments.

Frequently Asked Questions (FAQs)

Q1: Why are nitro-pyrazole derivatives often difficult to crystallize?

A: The difficulty in crystallizing nitro-pyrazole derivatives often stems from a combination of factors related to their molecular structure:

  • Polarity and Hydrogen Bonding: The presence of the nitro group (-NO2) significantly increases the polarity of the molecule. This, combined with the hydrogen-bonding capabilities of the pyrazole ring's N-H group, can lead to very strong solute-solvent interactions, sometimes favoring dissolution over crystallization.[3]

  • Molecular Symmetry and Packing: The position of the nitro group and other substituents on the pyrazole ring affects the overall molecular symmetry. Asymmetrical molecules can be challenging to pack into a well-ordered crystal lattice.

  • Polymorphism: Nitro-substituted aromatic compounds are known to exhibit polymorphism, where a compound can exist in multiple crystalline forms. Controlling the desired polymorph requires precise control over crystallization conditions.

  • Potential for "Oiling Out": Due to strong intermolecular forces and sometimes low melting points, these compounds can separate from the solution as a liquid (an oil) rather than a solid, a phenomenon known as "oiling out".[4]

Q2: What are the most critical factors to control during the crystallization of nitro-pyrazoles?

A: Success in crystallizing these compounds hinges on the careful control of several interdependent parameters:

  • Solvent Selection: This is arguably the most critical factor. The ideal solvent (or solvent system) will dissolve the compound when hot but have limited solubility at lower temperatures.[5]

  • Supersaturation: Crystallization occurs from a supersaturated solution. The rate at which supersaturation is achieved (e.g., through cooling, solvent evaporation, or anti-solvent addition) dictates the size and quality of the crystals.[6][7]

  • Temperature and Cooling Rate: A slow cooling rate is generally preferred as it allows for the formation of larger, more ordered crystals.[6][7][8] Rapid cooling often leads to the formation of small, poorly-defined crystals or even amorphous solids.[4]

  • Purity of the Starting Material: Impurities can inhibit crystal nucleation and growth or become incorporated into the crystal lattice, leading to defects.[3] A purity of at least 80-90% is recommended before attempting to grow single crystals.[3]

Q3: Are there any specific safety precautions I should take when working with nitro-pyrazole derivatives?

A: Yes, safety is paramount. Many nitrated-pyrazole-based compounds are energetic materials and should be handled with appropriate care.[1]

  • Thermal Stability: Be aware of the decomposition temperature of your specific derivative.[1][9] Avoid excessive or prolonged heating.

  • Sensitivity: Some nitro-pyrazoles can be sensitive to shock, friction, or static discharge.[10] Handle them gently and avoid grinding or aggressive scraping.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Scale: When exploring crystallization conditions for a new compound, it is prudent to work with small quantities initially.

Troubleshooting Guide

This section addresses common problems encountered during the crystallization of nitro-pyrazole derivatives and provides step-by-step solutions.

Problem 1: My compound "oils out" instead of crystallizing.

"Oiling out" occurs when the compound separates from the solution as a liquid phase because its melting point is lower than the temperature of the solution.[4] This is problematic as impurities tend to be more soluble in the oil than in the crystallization solvent, leading to impure crystals.

Troubleshooting Steps:

  • Lower the Crystallization Temperature: If possible, select a solvent system that allows for crystallization to occur at a temperature below the compound's melting point.

  • Increase the Solvent Volume: Add more of the "good" solvent to the hot solution. This lowers the concentration and can prevent the compound from coming out of solution at a temperature above its melting point.[4]

  • Change the Solvent System:

    • Use a solvent in which the compound has lower solubility.

    • For anti-solvent crystallization, use an anti-solvent that is more miscible with the primary solvent to ensure a more gradual change in solubility.

  • Slow Down the Process: If using an anti-solvent, add it much more slowly. If using cooling crystallization, slow down the cooling rate significantly.

Problem 2: I'm getting an amorphous powder or very fine needles, not single crystals.

The formation of amorphous solids or microcrystals is often a result of rapid nucleation and crystal growth.[3] The goal is to slow down the process to allow for the formation of larger, higher-quality crystals.

Troubleshooting Steps:

  • Reduce the Rate of Supersaturation:

    • Slow Evaporation: Use a less volatile solvent or reduce the surface area of the opening of your crystallization vessel (e.g., by covering it with parafilm and punching only a few small holes).[11][12] Placing the vessel in a cooler environment can also slow evaporation.[13]

    • Slow Cooling: Insulate the crystallization flask to slow the cooling process.[8] A Dewar flask filled with warm water can provide a very slow cooling environment.[12]

    • Vapor Diffusion: This is often the most effective method for growing high-quality single crystals as it provides a very slow and controlled change in solvent composition.[3][13]

  • Optimize the Solvent System: Experiment with different solvents or solvent mixtures. Sometimes a slight change in polarity can dramatically affect crystal habit.

  • Filter the Solution: Ensure your initial hot solution is free of any particulate matter by performing a hot filtration. Dust and other small particles can act as nucleation sites, leading to the formation of many small crystals.[3][14]

  • Seeding: If you have a few small crystals, you can use them to "seed" a new, slightly less supersaturated solution. This provides a template for crystal growth and can lead to larger crystals.[3]

Problem 3: The crystallization yield is very low.

A low yield can be frustrating, especially when working with precious materials.

Troubleshooting Steps:

  • Check the Mother Liquor: After filtering your crystals, evaporate a small amount of the remaining solution (the mother liquor). If a significant amount of solid residue remains, your compound is too soluble in the chosen solvent at the final crystallization temperature.[4]

    • Solution: Try a solvent in which your compound is less soluble, or cool the crystallization mixture to a lower temperature (if possible without causing the solvent to freeze).

  • Optimize the Solvent Volume: Using too much solvent will result in a significant portion of your compound remaining in solution.[4] Aim to use the minimum amount of hot solvent required to fully dissolve your compound.[5]

  • Ensure Complete Precipitation: After cooling to room temperature, placing the flask in an ice bath for a period can help to maximize the precipitation of the product from the solution.[5][11]

Experimental Protocols

Here are detailed protocols for common crystallization techniques that are often successful for nitro-pyrazole derivatives.

Protocol 1: Slow Cooling Crystallization

This is a standard recrystallization method that can be adapted to grow high-quality single crystals.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude nitro-pyrazole derivative in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate) by heating the mixture gently.[11]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[11]

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To further slow the cooling, you can insulate the flask.[8][11]

  • Induce Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the air-liquid interface or add a seed crystal.[8][11]

  • Maximize Yield: Once the solution has reached room temperature and crystals have formed, you can place the flask in an ice bath to maximize the yield.[5][11]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.[11][15]

Protocol 2: Vapor Diffusion

This technique is excellent for growing high-quality single crystals from small amounts of material.[3]

  • Preparation:

    • Dissolve your nitro-pyrazole derivative in a small volume of a relatively non-volatile "good" solvent (e.g., methanol, ethanol) in a small, open vial.

    • In a larger vial or beaker, add a layer of a more volatile "anti-solvent" in which your compound is insoluble (e.g., diethyl ether, pentane, or dichloromethane).[3][13]

  • Setup: Place the small vial containing your compound solution inside the larger vial with the anti-solvent, ensuring the inner vial does not touch the sides of the outer vial.[3] Seal the outer vial.

  • Diffusion: Over time, the volatile anti-solvent will diffuse into the solution in the inner vial, gradually decreasing the solubility of your compound and promoting slow crystal growth.[6][13]

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Workflow & Visualization

The following diagram illustrates a logical workflow for selecting an appropriate crystallization technique for your nitro-pyrazole derivative.

Crystallization_Workflow start Start: Crude Nitro-Pyrazole Derivative solubility_test Assess Solubility in Various Solvents start->solubility_test high_sol High Solubility at Room Temp? solubility_test->high_sol good_diff Good Solubility Hot, Poor Cold? high_sol->good_diff No evaporation Slow Evaporation high_sol->evaporation Yes slow_cooling Slow Cooling good_diff->slow_cooling Yes anti_solvent Anti-Solvent Addition good_diff->anti_solvent No vapor_diffusion Vapor Diffusion evaporation->vapor_diffusion For higher quality crystals High-Quality Crystals evaporation->crystals vapor_diffusion->crystals slow_cooling->crystals anti_solvent->crystals troubleshoot Troubleshoot (See Guide) crystals->troubleshoot If problems persist

Caption: A decision tree to guide the selection of a suitable crystallization method.

This diagram outlines the thought process for addressing the common issue of a compound oiling out.

Oiling_Out_Troubleshooting start Problem: Compound 'Oils Out' check_temp Is Crystallization Temp > Melting Point? start->check_temp lower_temp Use a Lower Boiling Point Solvent System check_temp->lower_temp Yes increase_solvent Increase Volume of 'Good' Solvent check_temp->increase_solvent No solution Solution: Crystallization Achieved lower_temp->solution change_solvent Select a Different Solvent/Anti-Solvent Pair increase_solvent->change_solvent If ineffective increase_solvent->solution slow_down Decrease Rate of Supersaturation change_solvent->slow_down If still problematic change_solvent->solution slow_down->solution

Caption: A logical workflow for troubleshooting the "oiling out" phenomenon.

Data Summary

The choice of solvent is paramount. The following table provides a general guide to solvent selection based on polarity.

Solvent PolarityExample SolventsSuitability for Nitro-PyrazolesNotes
Polar Protic Water, Ethanol, Methanol, IsopropanolOften good for dissolving at high temperatures.Can lead to strong hydrogen bonding; may require an anti-solvent.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, THFGood balance of solvating power.Volatility can be an issue for slow evaporation; good for anti-solvent methods.
Non-Polar Hexane, Heptane, Toluene, Diethyl EtherGenerally used as anti-solvents.Nitro-pyrazoles typically have low solubility in these.

This table provides general guidance. Experimental validation is essential for each specific nitro-pyrazole derivative.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Guide for crystallization. (n.d.). EPFL. Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1823-1847. Retrieved from [Link]

  • Schmid, P. C., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6524. Retrieved from [Link]

  • (PDF) Nitropyrazoles (review). (2025, August 5). ResearchGate. Retrieved from [Link]

  • Crystallisation Techniques. (2006, January 8). University of Cambridge. Retrieved from [Link]

  • Mehmood, T., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds. International Journal of Chemical and Biological Sciences, 23(1), 258-267. Retrieved from [Link]

  • Wang, R., et al. (2021). Synthesis of Energetic 7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1][3][6]triazin-4-one Based on a Novel Hofmann-Type Rearrangement. Molecules, 26(23), 7354. Retrieved from [Link]

  • Crystallization & Precipitation | Definition, Steps, Equipment. (n.d.). Mettler Toledo. Retrieved from [Link]

  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and. (2022, December 1). MDPI. Retrieved from [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][3][9]triazin-7(6H). (2025, September 18). National Center for Biotechnology Information. Retrieved from [Link]

  • How to crystallize your sample. (2026, February 6). KU Leuven. Retrieved from [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. (n.d.). Google Patents.
  • Staples, R. J. (2025, August 15). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 9), 895-905. Retrieved from [Link]

  • Struggling with the purification of a nitroaldol product. (2024, April 12). Reddit. Retrieved from [Link]

  • Crystal Growth. (n.d.). Linac Coherent Light Source. Retrieved from [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024, July 9). Organic Letters. Retrieved from [Link]

  • Crystallization & Solid Form Challenges for Intermediates. (2025, December 26). At Tianming Pharmaceutical. Retrieved from [Link]

  • How to use the Vapor Diffusion set up of the CrystalBreeder. (2024, July 31). YouTube. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Barnard College. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Richmond Blogs. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Introduction: The Critical Role of Chirality in Pyrazole-Containing Compounds

An In-Depth Guide to Chiral HPLC Method Development for the Resolution of 1-(1-phenylethyl)pyrazole Enantiomers In pharmaceutical research and development, the stereochemistry of a drug candidate is a paramount considera...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Chiral HPLC Method Development for the Resolution of 1-(1-phenylethyl)pyrazole Enantiomers

In pharmaceutical research and development, the stereochemistry of a drug candidate is a paramount consideration. Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different pharmacological and toxicological profiles.[1][2] The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[3][4] For substituted pyrazoles containing a chiral center, such as 1-(1-phenylethyl)pyrazole, the ability to resolve and quantify individual enantiomers is not merely an analytical task but a regulatory and safety imperative. One enantiomer may be the active therapeutic agent (the eutomer), while the other could be inactive, less active, or even contribute to adverse effects (the distomer).[2]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for resolving the enantiomers of 1-(1-phenylethyl)pyrazole. We will move beyond simple protocols to explore the underlying principles of chiral recognition, explaining the causal relationships between analyte structure, chiral stationary phase (CSP) chemistry, and mobile phase composition to empower you to develop robust and efficient separation methods.

Understanding the Analyte: Key Structural Features of 1-(1-phenylethyl)pyrazole

A successful chiral separation begins with a thorough analysis of the target molecule. The structure of 1-(1-phenylethyl)pyrazole presents several key features that dictate the strategy for enantiomeric resolution:

  • Chiral Center: The stereogenic center is the benzylic carbon atom of the phenylethyl group.

  • Aromatic Systems: The molecule contains two key aromatic rings: the phenyl group and the pyrazole ring. These are capable of engaging in π-π stacking interactions, a crucial mechanism for chiral recognition on many CSPs.[5]

  • Hydrogen Bond Acceptors: The nitrogen atoms in the pyrazole ring act as hydrogen bond acceptors.

  • Steric Bulk: The spatial arrangement of the phenyl group and the pyrazole ring around the chiral center creates a distinct three-dimensional shape that can be selectively accommodated by a chiral selector.

The goal of a direct chiral HPLC method is to use a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the two enantiomers, leading to a difference in retention time.[2][6] The most successful CSPs will leverage the structural features above to maximize the energy difference between these two complexes.

Comparative Analysis of Chiral Stationary Phases (CSPs)

While numerous CSPs exist, polysaccharide-based phases have demonstrated exceptional success and broad applicability for the separation of a wide range of chiral compounds, including pyrazole derivatives.[7][8] These CSPs, typically based on cellulose or amylose coated or immobilized on a silica support, form helical polymer chains that create well-defined chiral grooves or cavities.[6] Enantiomeric recognition occurs as the analyte partitions into these chiral pockets, with separation driven by a combination of interactions.

The following table compares the performance of two leading polysaccharide-based CSPs for the separation of pyrazole-type enantiomers, drawing on data from analogous structures reported in the scientific literature.[7][9][10]

Chiral Stationary Phase (CSP)Typical Mobile Phase ModePrinciple of SeparationExpected Performance for 1-(1-phenylethyl)pyrazoleAdvantagesLimitations
Cellulose-based (e.g., Lux® Cellulose-2) Polar Organic Mode (e.g., Methanol, Ethanol, Acetonitrile)Forms chiral cavities where hydrogen bonding and dipole-dipole interactions with the carbamate groups on the cellulose backbone are primary drivers of recognition.[7]Excellent resolution (Rs > 2.0) with short analysis times (<10 mins). Sharp peaks are expected due to efficient mass transfer in polar organic solvents.[9]High efficiency, fast analysis times, superior performance in polar organic mode.[7]May show lower selectivity in normal phase mode for some analytes compared to amylose-based phases.
Amylose-based (e.g., Lux® Amylose-2) Normal Phase (e.g., Hexane/Ethanol)The more ordered helical structure of amylose creates deeper chiral grooves, promoting inclusion-type complexes. π-π stacking and steric fit are often the dominant recognition mechanisms.[7]Very high resolution (Rs > 3.0), though potentially with longer retention times (>15 mins). Normal phase mode enhances π-π interactions with the analyte's aromatic rings.[9]Exceptional resolving power, often providing the highest selectivity, especially in normal phase.[10]Longer analysis times, potential for broader peaks compared to polar organic mode.

Causality Behind the Choice: For 1-(1-phenylethyl)pyrazole, both CSPs are excellent candidates. A Cellulose-based CSP in polar organic mode is often the preferred starting point for method screening due to its high efficiency and speed.[9] The competition between the polar mobile phase and the analyte for hydrogen bonding sites on the CSP is a key factor that modulates retention and selectivity.[7] Conversely, an Amylose-based CSP in normal phase is a powerful alternative, particularly if the initial screening fails or if maximum separation is required (e.g., for preparative work). The low polarity of the hexane/alcohol mobile phase minimizes interactions with the CSP, allowing analyte-CSP interactions, such as π-π stacking between the analyte's phenyl/pyrazole rings and the phenyl groups on the CSP, to dominate the separation mechanism.

Visualizing the Method Development Workflow

A systematic approach is crucial for efficient chiral method development. The following diagram illustrates a logical workflow for selecting the optimal column and mobile phase for your separation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Evaluation & Final Method Analyte Analyte: 1-(1-phenylethyl)pyrazole Screening Screen on Polysaccharide CSPs Analyte->Screening Cellulose Cellulose-based CSP (e.g., Lux Cellulose-2) Screening->Cellulose Amylose Amylose-based CSP (e.g., Lux Amylose-2) Screening->Amylose POM Polar Organic Mode (ACN, MeOH, EtOH) Cellulose->POM Primary Choice (Fast & Efficient) NP Normal Phase (Hexane/Alcohol) Cellulose->NP Secondary Amylose->POM Secondary Amylose->NP Primary Choice (High Selectivity) Evaluate Evaluate Resolution (Rs), Selectivity (α), Time POM->Evaluate NP->Evaluate Optimized Optimized Method Evaluate->Optimized

Caption: Logical workflow for chiral HPLC method development.

Detailed Experimental Protocol: A Validated Starting Point

This protocol describes a robust method for resolving 1-(1-phenylethyl)pyrazole enantiomers using a cellulose-based CSP in polar organic mode, which is expected to provide a baseline separation with excellent peak shape and a short run time.[9]

1. Instrumentation and Materials

  • HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.

  • Chiral Column: Lux® 5 µm Cellulose-2, 250 x 4.6 mm (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) phase).

  • Mobile Phase: HPLC-grade Acetonitrile (100%).

  • Sample Diluent: Acetonitrile.

  • Analyte: Racemic 1-(1-phenylethyl)pyrazole standard.

2. Chromatographic Conditions

  • Mobile Phase: Isocratic, 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm (or λmax of the pyrazole chromophore).

  • Injection Volume: 5 µL.

3. Sample Preparation

  • Prepare a stock solution of racemic 1-(1-phenylethyl)pyrazole at 1.0 mg/mL in Acetonitrile.

  • Dilute the stock solution to a working concentration of 0.1 mg/mL (100 µg/mL) using Acetonitrile.

  • Filter the final solution through a 0.45 µm syringe filter before injection to protect the column.

4. Experimental Procedure

  • Equilibrate the column with the mobile phase (100% Acetonitrile) at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (5 µL of Acetonitrile) to ensure the system is clean.

  • Inject 5 µL of the prepared sample solution.

  • Acquire data for approximately 10-15 minutes, or until both enantiomer peaks have fully eluted.

  • Calculate the resolution (Rs) between the two enantiomer peaks. A value of Rs > 1.5 indicates baseline separation.

5. Trustworthiness and Self-Validation

  • System Suitability: The resolution factor (Rs) should be consistently > 1.5 across multiple injections. The peak tailing factor for both enantiomers should be between 0.9 and 1.5.

  • Elution Order: While the elution order cannot be predicted without pure enantiomeric standards, it will be consistent for a given CSP and mobile phase.[11]

  • Method Robustness: This polar organic method is generally robust. Minor changes in temperature or flow rate should not drastically affect the resolution. The use of 100% acetonitrile provides sharp peaks and is beneficial for short run times.[7]

Visualizing the Chiral Recognition Mechanism

The separation of enantiomers on a polysaccharide CSP is a complex process. The following diagram conceptualizes the key interactions that lead to chiral recognition.

G cluster_0 Chiral Stationary Phase (Cellulose Derivative) cluster_1 Analyte Enantiomers cluster_2 Recognition Interactions CSP Helical Polymer Groove (Chiral Environment) R_Enantiomer (R)-Enantiomer R_Enantiomer->CSP Forms More Stable Diastereomeric Complex PiPi π-π Stacking R_Enantiomer->PiPi HBond Hydrogen Bonding R_Enantiomer->HBond Steric Steric Hindrance R_Enantiomer->Steric S_Enantiomer (S)-Enantiomer S_Enantiomer->CSP Forms Less Stable Diastereomeric Complex S_Enantiomer->PiPi S_Enantiomer->HBond S_Enantiomer->Steric

Caption: Interactions driving chiral recognition on a CSP.

Conclusion

The successful enantiomeric resolution of 1-(1-phenylethyl)pyrazole via HPLC is readily achievable with a systematic method development approach. Polysaccharide-based CSPs, particularly cellulose and amylose derivatives, offer powerful and complementary selectivity for this class of compounds. By starting with a high-efficiency phase like a cellulose-based column in polar organic mode, researchers can rapidly develop a baseline separation suitable for analytical quantification. For challenging separations or preparative-scale work, an amylose-based column in normal phase often provides the superior resolution required. Understanding the interplay between the analyte's structural features and the chemistry of the chiral stationary phase is the key to transforming a trial-and-error process into a predictive and efficient scientific methodology.

References

  • Klusáková, J. & Kovaříková, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • El-Behairy, M. F., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]

  • Rao, R. N., et al. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • El-Behairy, M. F., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. Available at: [Link]

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. Shimadzu Scientific Instruments. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Iuliano, A. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. Available at: [Link]

  • Schurig, V. (2021). Emanuel Gil-Av and the Separation of Enantiomers on Chiral Stationary Phases by Chromatography. LCGC International. Available at: [Link]

  • Phenomenex Inc. HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]

  • De-Juan, E., et al. (2024). Molecular Dynamics of Enantiomeric Separation in HPLC. Preprints.org. Available at: [Link]

  • Mekky, A. E. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Regis Technologies, Inc. Pirkle Chiral Stationary Phases. Regis Technologies. Available at: [Link]

  • El-Behairy, M. F., et al. (2021). Enantioselective HPLC Separation of Bioactive C5-Chiral 2-Pyrazolines on Lux Amylose-2 and Lux Cellulose-2: Comparative and Mechanistic Approaches. ResearchGate. Available at: [Link]

  • Yadav, J. S., et al. (2023). Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. Thieme Chemistry. Available at: [Link]

  • I.B.S. Analytical. Chiral HPLC Method Development. I.B.S. Analytical. Available at: [Link]

  • Cirilli, R., et al. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Chirality. Available at: [Link]

  • Wang, Y., et al. (2015). Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. SciELO México. Available at: [Link]

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publishing. Available at: [Link]

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Comparative

A Comparative Crystallographic Guide to 4-Nitro-1-Substituted Pyrazoles: Unraveling the Impact of N-Substitution on Solid-State Architecture

For researchers, medicinal chemists, and material scientists, the pyrazole scaffold is a cornerstone of molecular design. The introduction of a nitro group at the 4-position profoundly influences the electronic propertie...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and material scientists, the pyrazole scaffold is a cornerstone of molecular design. The introduction of a nitro group at the 4-position profoundly influences the electronic properties and intermolecular interactions of the pyrazole ring, making 4-nitropyrazoles a class of compounds with significant potential in energetic materials and pharmaceuticals.[1] The substitution at the 1-position further modulates these properties, dictating the three-dimensional arrangement of the molecules in the crystalline state. This guide provides a comparative analysis of the X-ray crystallography data for a series of 4-nitro-1-substituted pyrazoles, offering insights into the structural nuances governed by the N1-substituent.

This guide will delve into the crystallographic data of three key examples: the parent 4-nitropyrazole, an N-alkyl substituted derivative (1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid), and an N-aryl substituted derivative (ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate). By comparing their solid-state structures, we can elucidate the role of the N1-substituent in directing crystal packing and intermolecular interactions.

The Significance of Crystalline Structure in 4-Nitropyrazoles

The precise arrangement of molecules in a crystal lattice, or its crystal structure, is not merely an academic curiosity. It dictates fundamental physicochemical properties such as solubility, dissolution rate, stability, and bioavailability for pharmaceutical applications.[2] For energetic materials, crystal packing density is directly related to detonation performance. X-ray crystallography is the gold standard for determining these three-dimensional structures, providing unequivocal evidence of molecular conformation and intermolecular interactions.[2]

The presence of the electron-withdrawing nitro group at the C4 position of the pyrazole ring significantly influences its electronic distribution, enhancing the acidity of the N-H proton (in the unsubstituted case) and creating potential for various non-covalent interactions, including hydrogen bonding and π-stacking. The nature of the substituent at the N1 position introduces further steric and electronic variations, leading to diverse and predictable packing motifs.

Comparative Crystallographic Data Analysis

The following table summarizes the key crystallographic parameters for our three case studies, providing a quantitative basis for comparing the impact of N1-substitution.

Parameter4-Nitropyrazole1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acidEthyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Chemical Formula C₃H₃N₃O₂C₈H₁₁N₃O₄C₁₃H₁₀F₃N₃O₄
Crystal System Triclinic[3]Monoclinic[4]Triclinic[5]
Space Group P-1[3]P2₁/c[4]P-1[5]
a (Å) 8.0329(11)[3]4.5811(16)[4]7.0524(14)[5]
b (Å) 9.6305(8)[3]19.734(7)[4]7.8044(16)[5]
c (Å) 9.9036(8)[3]11.812(4)[4]12.954(3)[5]
α (°) ** 74.393(7)[3]9097.93(3)[5]
β (°) 81.560(9)[3]101.181(11)[4]96.29(3)[5]
γ (°) 83.196(9)[3]90100.11(3)[5]
Volume (ų) **727.40(13)[3]1047.6(6)[4]688.6(3)[5]
Z 6[3]4[4]2[5]
Key Intermolecular Interactions Hydrogen bonding involving the pyrazole N-HIntermolecular O-H···N hydrogen bonds forming a one-dimensional chain.[4]Inversion-related molecules form C-H···O hydrogen-bonded dimers.[5]

Analysis of Structural Data:

  • Unsubstituted 4-Nitropyrazole: The parent compound crystallizes in the triclinic system, indicating a lower symmetry packing arrangement. The presence of the N-H donor facilitates the formation of hydrogen bonds, which are expected to be a dominant feature in its crystal packing.

  • N-Alkyl Substituted Pyrazole: The introduction of a methyl group at the N1 position in 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid leads to a monoclinic crystal system.[4] The primary intermolecular interaction observed is an O-H···N hydrogen bond between the carboxylic acid group and a nitrogen atom of the pyrazole ring of an adjacent molecule, forming a one-dimensional chain.[4] This highlights how the N1-substituent can direct the overall supramolecular assembly.

  • N-Aryl Substituted Pyrazole: In the case of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, the bulkier N-phenyl substituent influences a triclinic crystal system.[5] Here, the dominant intermolecular interactions are C-H···O hydrogen bonds, forming dimeric structures.[5] The dihedral angle between the pyrazole and the N-phenyl ring is a critical conformational parameter that affects the overall molecular shape and packing efficiency.

The following diagram illustrates the generalized experimental workflow for obtaining and analyzing X-ray crystallography data for 4-nitro-1-substituted pyrazoles.

experimental_workflow Experimental Workflow for X-ray Crystallography of 4-Nitro-1-Substituted Pyrazoles cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Solution & Refinement cluster_validation Analysis & Validation Synthesis Synthesis of 4-Nitro-1-Substituted Pyrazole Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystal_Growth Single Crystal Growth (Slow Evaporation) Purification->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection Data Collection on Diffractometer Crystal_Selection->Data_Collection Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Data_Analysis Analysis of Geometric Parameters & Intermolecular Interactions Structure_Refinement->Data_Analysis CIF_Generation Generation of Crystallographic Information File (CIF) Data_Analysis->CIF_Generation Database_Deposition Deposition to CCDC CIF_Generation->Database_Deposition

Caption: A generalized workflow from synthesis to crystallographic data analysis and deposition.

Experimental Protocols

The successful acquisition of high-quality crystallographic data is predicated on robust and reproducible experimental protocols. Below are representative procedures for the synthesis and crystallization of 4-nitro-1-substituted pyrazoles, based on methodologies reported in the literature.

Protocol 1: Synthesis of 4-Nitropyrazole

This protocol is adapted from a one-pot, two-step synthesis method.[3]

Materials:

  • Pyrazole

  • Fuming Nitric Acid (98%)

  • 20% Oleum

  • Concentrated Sulfuric Acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add pyrazole to a pre-cooled mixture of fuming nitric acid, 20% oleum, and concentrated sulfuric acid. The optimal molar ratio is reported as n(fuming nitric acid):n(oleum):n(concentrated sulfuric acid):n(pyrazole) = 1.5:3:2.1:1.[3]

  • Heat the reaction mixture to 50 °C and stir for 1.5 hours.[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture over crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as toluene, to obtain pure 4-nitropyrazole.[1]

Protocol 2: Synthesis of 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid

This protocol is based on the nitration of a substituted pyrazole.[4]

Materials:

  • 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid

  • 65% Concentrated Nitric Acid

  • 98% Concentrated Sulfuric Acid

Procedure:

  • To a stirred solution of 65% concentrated nitric acid and 98% concentrated sulfuric acid, add 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.[4]

  • Heat the reaction mixture at 100 °C for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, cool the reaction solution and pour it into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent from a solution of the purified product.

Protocol 3: Single-Crystal X-ray Diffraction

The following is a generalized protocol for data collection and structure refinement.

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: Data is collected on a diffractometer, such as a Bruker APEX-II, using Mo Kα radiation. The crystal is typically cooled to a low temperature (e.g., 100-296 K) to minimize thermal vibrations.

  • Data Processing: The collected diffraction data is processed using software such as the Bruker suite of programs to integrate the reflection intensities and apply corrections for factors like absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F² using software packages like SHELX.[6] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Intermolecular Interactions: The Architects of the Crystalline World

The nature and directionality of intermolecular interactions are the primary determinants of the final crystal packing. The following diagram illustrates the key types of interactions observed in the crystal structures of 4-nitropyrazole derivatives.

intermolecular_interactions Key Intermolecular Interactions in 4-Nitropyrazole Crystals cluster_interactions Types of Interactions cluster_packing Resulting Supramolecular Assembly 4-Nitropyrazole Core 4-Nitropyrazole Core Hydrogen_Bonding Hydrogen Bonding (N-H···N, O-H···N, C-H···O) 4-Nitropyrazole Core->Hydrogen_Bonding Dominant in H-bond donors Pi_Stacking π-π Stacking (Pyrazole-Pyrazole, Pyrazole-Aryl) 4-Nitropyrazole Core->Pi_Stacking Aromatic rings Dipole_Dipole Dipole-Dipole Interactions (Nitro Group) 4-Nitropyrazole Core->Dipole_Dipole Van_der_Waals Van der Waals Forces 4-Nitropyrazole Core->Van_der_Waals Chains 1D Chains Hydrogen_Bonding->Chains Dimers Dimers Hydrogen_Bonding->Dimers Sheets 2D Sheets Pi_Stacking->Sheets 3D_Networks 3D Networks Dipole_Dipole->3D_Networks Van_der_Waals->3D_Networks

Caption: A schematic of intermolecular forces shaping the crystal lattice of 4-nitropyrazoles.

Conclusion

The crystallographic analysis of 4-nitro-1-substituted pyrazoles reveals the profound influence of the N1-substituent on the solid-state architecture. While the parent 4-nitropyrazole's packing is dominated by N-H···N hydrogen bonds, N-alkylation and N-arylation introduce new functionalities and steric constraints that direct the formation of different supramolecular synthons, such as one-dimensional chains and hydrogen-bonded dimers. Understanding these structure-directing effects is paramount for the rational design of new materials with tailored physicochemical properties, whether for advanced pharmaceuticals or next-generation energetic materials. The data presented in this guide serves as a foundational resource for researchers in these fields, underscoring the power of X-ray crystallography in elucidating the intricate world of molecular self-assembly.

References

  • Fang, W.-C., Liao, X.-F., Xiong, Y.-Z., Zhao, P., & Huang, J.-P. (2024). Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • Li, Y., et al. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Chinese Journal of Energetic Materials. [Link]

  • Fun, H. K., et al. (2011). 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2637.
  • Jaćimović, Ž. K., et al. (2017). The crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C13H10F3N3O4. Zeitschrift für Kristallographie - New Crystal Structures, 232(4), 651-653.
  • PubChem. (n.d.). 1-Ethyl-4-nitro-1H-pyrazole. Retrieved from [Link]

  • Jaćimović, Ž. K., Kosović, M., Bogdanović, G. A., Novaković, S. B., Giester, G., & Bigović, M. (2019). The crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C13H10F3N3O4. Universität Wien. [Link]

  • BenchChem. (2025).
  • Cambridge Crystallographic Data Centre. (n.d.). CCDC 2352759: Experimental Crystal Structure Determination. Iowa Research Online. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Access & Deposit Crystal Structures. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenylpyrazole. Retrieved from [Link]

  • de Graaff, C., et al. (2016). CCDC 1434415: Experimental Crystal Structure Determination. The University of Manchester Research Explorer. [Link]

  • El-Hiti, G. A., et al. (2025). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. ResearchGate. [Link]

  • Bîcu, E., et al. (2024).
  • Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]

  • Shevelev, S., et al. (1993). Nitropyrazoles: 1. Synthesis, transformations, and physicochemical properties of nitro derivatives of 1H,4H-pyrazolo[4,3-c]pyrazole. Russian Chemical Bulletin, 42(6), 1090-1095.
  • Cambridge Crystallographic Data Centre. (n.d.). CCDC 2323924: Experimental Crystal Structure Determination. University of Otago. [Link]

  • Sher, M., et al. (2014). Synthesis and Characterization of Some Novel 4-Aryloxy Substituted Pyrazoles. Asian Journal of Chemistry, 26(19), 6437-6440.
  • Rue, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101.
  • Barberá, J., et al. (2015). Self-assembly of 4-aryl-1H-pyrazoles as a novel platform for luminescent supramolecular columnar liquid crystals.

Sources

Validation

A Senior Application Scientist's Guide to IR Spectroscopy of Nitro and Pyrazole Functional Groups

For researchers and professionals in drug development and materials science, the precise identification of functional groups is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for this purpose, offe...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the precise identification of functional groups is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for this purpose, offering a rapid, non-destructive, and highly informative method for molecular structure elucidation. This guide provides an in-depth comparison of the IR spectroscopic signatures of two critical nitrogen-containing functional groups: the nitro group (-NO₂) and the pyrazole ring.

We will explore the characteristic vibrational modes of each group, delve into the factors that influence their spectral positions, and provide validated experimental protocols for acquiring high-quality data. This document is structured to serve as a practical, field-proven resource, moving beyond simple peak tables to explain the why behind the data.

Part 1: The Distinctive Vibrational Signatures of Nitro and Pyrazole Groups

The diagnostic power of IR spectroscopy lies in the fact that different chemical bonds vibrate at specific, quantized frequencies. By analyzing the absorption of infrared radiation, we can identify the types of bonds and, by extension, the functional groups present in a molecule.

The Nitro Group: A Tale of Two Intense Stretches

The nitro group is one of the most readily identifiable functional groups in IR spectroscopy. Its signature is dominated by two exceptionally strong absorption bands arising from the stretching vibrations of the two nitrogen-oxygen bonds.[1] The significant difference in electronegativity between nitrogen and oxygen creates a large dipole moment, which changes substantially during vibration, leading to intense IR absorptions.[1]

The two primary vibrational modes are:

  • Asymmetric Stretch (ν_as): This high-frequency stretch involves one N-O bond lengthening while the other contracts. It typically appears as a very strong band in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[2]

  • Symmetric Stretch (ν_s): In this mode, both N-O bonds stretch and contract in phase. This results in another strong band at a lower frequency, generally in the 1360-1290 cm⁻¹ range.[2]

A third, less intense but still useful, band is the C-N stretching vibration , which is often found in the 890-835 cm⁻¹ region.[3]

The Pyrazole Ring: A Complex System of Coupled Vibrations

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, presents a more complex IR spectrum than the simple nitro group. Its spectrum is a composite of various stretching and bending vibrations involving the entire ring system.

Key absorptions for the pyrazole moiety include:

  • N-H Stretch (ν_N-H): For N-unsubstituted pyrazoles, a key feature is the N-H stretching vibration. In dilute, non-hydrogen-bonding solvents, this appears as a sharp peak around 3500 cm⁻¹ . However, in solid-state or concentrated samples, hydrogen bonding causes this peak to become a very broad and intense band, often shifted to lower wavenumbers (3300-2500 cm⁻¹ ).[4] The broadness is a hallmark of hydrogen bonding.[5]

  • C=N and C=C Ring Stretches (ν_C=N, ν_C=C): The aromatic pyrazole ring exhibits several stretching vibrations involving the C=N and C=C bonds. These coupled vibrations typically give rise to multiple bands of variable intensity in the 1600-1400 cm⁻¹ region. Specific assignments can be complex, but bands around 1590-1500 cm⁻¹ are often attributed to C=N stretching.[6][7]

  • Ring Breathing and Deformations: The entire pyrazole ring can undergo "breathing" and other deformation modes, which appear in the fingerprint region (< 1400 cm⁻¹). A notable pyrazole ring deformation is often observed around 634 cm⁻¹ .[6]

  • C-N Stretch (ν_C-N): The stretching of the C-N bonds within the ring contributes to bands in the 1300-1200 cm⁻¹ region.[8]

Part 2: Comparative Analysis and Data Summary

A direct comparison highlights the key differences for rapid identification. The nitro group's signature is defined by two isolated, very strong peaks, whereas the pyrazole's identity is confirmed by a combination of bands, particularly those related to the ring and the N-H group (if present).

Vibrational Mode Nitro Group (-NO₂) Wavenumber (cm⁻¹) Intensity Pyrazole Ring Wavenumber (cm⁻¹) Intensity Notes
Asymmetric N-O Stretch1550 - 1475 (Aromatic)StrongN/AN/AOne of the most characteristic bands for nitro compounds.
Symmetric N-O Stretch1360 - 1290 (Aromatic)StrongN/AN/AThe second key diagnostic peak for nitro compounds.
N-H StretchN/AN/A~3500 (free) or 3300-2500 (H-bonded)Medium-Strong, BroadAbsence of this peak suggests an N-substituted pyrazole. Broadness is indicative of hydrogen bonding.
C=N / C=C Ring StretchN/AN/A1600 - 1400Medium to StrongOften appears as a group of several bands.
C-N Stretch890 - 835Medium1300 - 1200MediumCan sometimes overlap with other absorptions.
Ring DeformationN/AN/A~640Medium to WeakA characteristic out-of-plane bending mode for the ring.

Part 3: Factors Influencing Vibrational Frequencies

The precise position and intensity of IR absorption bands are sensitive to the molecule's electronic and structural environment. Understanding these influences is crucial for accurate spectral interpretation.

For Nitro Compounds:
  • Electronic Effects: The nitro group is a strong electron-withdrawing group. Conjugation with an aromatic ring typically lowers the frequency of both the asymmetric and symmetric stretching bands compared to aliphatic nitro compounds.[2] Electron-donating groups on the aromatic ring will further enhance this conjugation, causing a red shift (lower frequency) of the NO₂ peaks. Conversely, electron-withdrawing groups will cause a blue shift (higher frequency).

For Pyrazole Compounds:
  • Hydrogen Bonding: As mentioned, this is the most significant factor affecting the N-H stretch. Intermolecular hydrogen bonding in solid or concentrated samples dramatically broadens the peak and shifts it to lower wavenumbers.[4]

  • Substitution: The nature and position of substituents on the pyrazole ring can alter the electronic distribution and geometry, thereby shifting the C=N, C=C, and ring deformation frequencies.[9][10] For instance, electron-withdrawing groups can increase the bond order of adjacent C=N bonds, leading to a higher frequency absorption.

Part 4: Visualization of Key Vibrational Modes

The following diagrams illustrate the molecular structures and the atomic motions associated with the most important IR-active vibrations for each functional group.

Caption: Vibrational modes of the nitro group. Arrows indicate atomic motion.

G start Start: Dry KBr & Tools grind Weigh & Grind 1-2mg Sample + 100-200mg KBr start->grind mix Mix in Agate Mortar (2-3 min) grind->mix load Load Powder into Die Set mix->load vac Evacuate Die (1-2 min) load->vac press Apply Pressure (7-10 tons, 2 min) vac->press release Release Pellet press->release analyze Acquire Spectrum release->analyze

Caption: Workflow for the KBr Pellet preparation method.

Protocol 2: Attenuated Total Reflectance (ATR) for Solids and Liquids

ATR-FTIR is a modern, rapid, and versatile technique that requires minimal to no sample preparation, making it ideal for a wide range of samples including powders, liquids, pastes, and films.

[11][12]Causality: The technique relies on the phenomenon of total internal reflection. The IR beam is directed into a crystal of high refractive index (e.g., diamond or ZnSe). At the crystal-sample interface, an evanescent wave penetrates a few micrometers into the sample. W[12]here the sample absorbs energy, the evanescent wave is attenuated. The reflected beam, now containing the absorption information, is directed to the detector. This shallow penetration depth makes it an excellent surface technique and removes the need for sample dilution.

[12]Step-by-Step Methodology:

  • Crystal Cleaning: Before analysis, clean the ATR crystal surface thoroughly. Use a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove any signals from the crystal and the atmosphere.

  • Sample Application:

    • For Solids: Place a small amount of the powder directly onto the center of the ATR crystal.

    • For Liquids: Place a single drop of the liquid onto the crystal. 4[13]. Apply Pressure (for solids): Use the instrument's pressure clamp to press the solid sample firmly against the crystal. T[13]his ensures good optical contact, which is essential for a high-quality spectrum. Consistent pressure should be used for all samples for reproducibility.

  • Data Acquisition: Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16-32 scans are sufficient).

  • Post-Analysis Cleaning: Thoroughly clean the crystal surface immediately after use to prevent cross-contamination.

G start Start: Clean ATR Crystal background Acquire Background Spectrum start->background apply_sample Apply Sample to Crystal (Solid or Liquid) background->apply_sample pressure Apply Pressure (for solids) Ensure Good Contact apply_sample->pressure acquire Acquire Sample Spectrum pressure->acquire clean Clean Crystal Post-Analysis acquire->clean end End clean->end

Caption: Workflow for the ATR-FTIR analysis method.

Conclusion

The nitro and pyrazole functional groups, while both containing nitrogen, offer distinct and readily distinguishable IR spectroscopic signatures. The nitro group is characterized by two strong, sharp bands from its N-O stretching vibrations, making it one of the easier functional groups to identify. In contrast, the pyrazole ring provides a more complex fingerprint, requiring analysis of N-H stretching (when applicable), C=N and C=C ring vibrations, and deformations. By understanding the fundamental vibrational modes and the factors that influence them, and by employing rigorous, validated experimental protocols like the KBr pellet or ATR methods, researchers can confidently and accurately elucidate the structures of novel compounds.

References

  • PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet - Der Pharma Chemica. [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition - Spectroscopy. [Link]

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole - PMC. [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • The features of IR spectrum. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. [Link]

  • Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination A. [Link]

  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). - ResearchGate. [Link]

  • NH / CH stretching region of the IR spectrum of pyrazole ( ≈ 0 . 001% )... - ResearchGate. [Link]

  • Spectroscopic investigation (FT-IR and FT-Raman), vibrational assignments, HOMO-LUMO analysis and molecular docking study of 5- - Mahendra Publications. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC. [Link]

  • The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds - Digital CSIC. [Link]

  • High Resolution Infrared Spectroscopy of Pyrazine and Naphthalene in a Molecular Bean - DTIC. [Link]

  • INFRARED SPECTROSCOPY (IR). [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy - Specac Ltd. [Link]

  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS - Research Article. [Link]

  • Interpreting IR Spectra - Chemistry Steps. [Link]

  • Sample preparation for FT-IR. [Link]

  • NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study - PMC. [Link]

  • Pyrazole's substituents effect on the spin state of [Fe(bpp)2]2+complexes - DIAL@UCLouvain. [Link]

  • Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - PMC. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]

  • NITRO COMPOUNDS. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. [Link]

  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press. [Link]

  • Interpreting Infrared Spectra - Specac Ltd. [Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples - UTM. [Link]

  • Preparation of Samples for IR Spectroscopy as KBr Disks. [Link]

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Comparative

Comparative Guide: Mass Spectrometry Strategies for Nitro-pyrazole Characterization

Executive Summary: The "Thermal Trap" in Nitro-pyrazole Analysis Nitro-pyrazoles are critical scaffolds in high-energy density materials (HEDMs) and pharmaceutical intermediates. However, their analysis presents a unique...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Thermal Trap" in Nitro-pyrazole Analysis

Nitro-pyrazoles are critical scaffolds in high-energy density materials (HEDMs) and pharmaceutical intermediates. However, their analysis presents a unique "thermal trap" that often leads to erroneous structural assignments.

This guide compares the two dominant analytical strategies: Electron Ionization Gas Chromatography (EI-GC-MS) and Electrospray Ionization Liquid Chromatography (ESI-LC-MS/MS) .

The Core Finding: While EI-GC-MS is the gold standard for spectral fingerprinting, it is unsuitable for N-nitropyrazoles (1-nitro isomers). Under GC injector port temperatures (>150°C), N-nitropyrazoles undergo a sigmatropic rearrangement to form C-nitropyrazoles (3- or 5-nitro isomers). Consequently, a researcher analyzing a 1-nitro isomer by GC-MS will unknowingly detect the spectrum of the 3-nitro isomer, leading to a false positive for the wrong regioisomer.

Recommendation: Adopt ESI-LC-MS/MS as the primary validation tool for nitro-pyrazole regioisomer assignment to ensure structural fidelity.

Mechanistic Deep Dive: Fragmentation & Rearrangement

To understand the analytical divergence, we must look at the specific behavior of the nitro group on the pyrazole ring.

The Nitro-Nitrite Rearrangement

Upon excitation (either thermal or collisional), the nitro group (


) does not simply cleave. It often isomerizes into a nitrite ester (

) before fragmentation. This is the primary driver of the diagnostic

peak observed in mass spectra.
  • Pathway:

    
    
    
  • Result: A loss of 30 Da (

    
    ) is a hallmark of this rearrangement.[1]
    
The Thermal Migration (The GC Artifact)

Specific to N-nitropyrazoles , the


 bond is weaker and more labile than the 

bond. At elevated temperatures, the nitro group migrates from the nitrogen (N1) to the carbon (C3 or C5).
  • Mechanism: [1,5]-sigmatropic shift or radical dissociation-recombination.

  • Analytical Consequence: In GC-MS, the analyte rearranges before it reaches the detector.

Visualization of Pathways

The following diagram illustrates the competing pathways of thermal rearrangement (GC artifact) versus electrospray fragmentation (True MS/MS).

NitroPyrazolePathways N_Nitro 1-Nitropyrazole (Analyte) Thermal Thermal Energy (GC Injector >150°C) N_Nitro->Thermal Heating ESI Soft Ionization (ESI Source <100°C) N_Nitro->ESI Infusion C_Nitro 3-Nitropyrazole (Isomer Artifact) Thermal->C_Nitro Rearrangement (Migration to C3) Frag_N Fragment Ions [M-NO2]+ (m/z 68) ESI->Frag_N CID MS/MS (Direct Loss) Frag_C Fragment Ions [M-NO]+ (m/z 83) C_Nitro->Frag_C EI Fragmentation

Figure 1: Divergent pathways of 1-Nitropyrazole. The red path indicates the thermal artifact generated in GC-MS, while the green path shows the preservation of structure in LC-MS.

Comparative Analysis: EI-GC-MS vs. ESI-LC-MS

Technique A: EI-GC-MS (The Traditionalist)
  • Ionization: Hard (70 eV electrons).[2]

  • Status: Standard for stable aromatics.

  • Performance on Nitro-pyrazoles:

    • C-Nitropyrazoles (3-, 4-nitro): Excellent.[3] Provides rich fragmentation patterns (Ring opening, HCN loss) that match NIST libraries.

    • N-Nitropyrazoles (1-nitro): Critical Failure. The thermal instability causes the N-nitro compound to mimic the C-nitro isomer. The resulting spectrum is indistinguishable from the stable isomer.

Technique B: ESI-LC-MS/MS (The Recommended Solution)
  • Ionization: Soft (Electrospray).

  • Status: Essential for labile species.

  • Performance on Nitro-pyrazoles:

    • Structural Integrity: The liquid phase separation at ambient/low temperatures preserves the N-N bond.

    • Differentiation:

      • 1-Nitropyrazole: Dominant loss of

        
         (46 Da) to regenerate the pyrazole cation (
        
        
        
        68).
      • 3/4-Nitropyrazole: Often shows a significant loss of

        
         (30 Da) via the nitro-nitrite rearrangement before losing 
        
        
        
        or
        
        
        .
    • Sensitivity: High, especially in Negative Mode (ESI-) for C-nitropyrazoles due to the acidic proton on the ring (which N-nitropyrazoles lack).

Data Summary Table
Feature1-Nitropyrazole (N-Nitro)3-Nitropyrazole (C-Nitro)
Molecular Weight 113.08113.08
GC-MS Result (EI) Artifact: Detects as 3-NitropyrazoleAccurate: Detects as 3-Nitropyrazole
LC-MS Result (ESI+)


Primary MS/MS Fragment


ESI Negative Mode No Signal (No acidic H)Strong

(m/z 112)
Reliability Low in GC / High in LCHigh in both

Experimental Protocol: Validated ESI-MS/MS Workflow

To accurately characterize a nitro-pyrazole sample, follow this self-validating protocol.

Step 1: Solubility & Prep[3]
  • Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol.

  • Dilute to 10 µg/mL with 50:50 Methanol:Water (0.1% Formic Acid).

Step 2: Direct Infusion (ESI Check)
  • Instrument: Triple Quadrupole or Q-TOF MS.

  • Flow Rate: 10 µL/min.

  • Mode: Perform scans in both Positive and Negative polarity.[4][5]

    • Validation Check: If the compound ionizes strongly in Negative Mode (

      
      ), it possesses an acidic proton, indicating a C-nitropyrazole  (or unsubstituted pyrazole). If it only ionizes in Positive Mode, it is likely an N-substituted  (N-nitro or N-alkyl) pyrazole.
      
Step 3: LC Separation (Isomer Resolution)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Rationale: N-nitropyrazoles are typically less polar (elute later) than their C-nitro isomers due to the lack of hydrogen bonding capability.

Step 4: MS/MS Fragmentation Analysis
  • Select the precursor ion (

    
    ).
    
  • Apply Collision Energy (CE) ramp: 10, 20, 40 eV.

  • Diagnostic Criteria:

    • High ratio of

      
       (Loss of 46) 
      
      
      
      Indicates N-Nitro .
    • Presence of

      
       (Loss of 30) or 
      
      
      
      (Loss of 16)
      
      
      Indicates C-Nitro .
Workflow Diagram

Workflow Start Unknown Nitro-pyrazole Sample PolCheck Polarity Check (ESI +/-) Start->PolCheck NegSignal Signal in Negative Mode? (Acidic H present) PolCheck->NegSignal YesNeg YES: Likely C-Nitropyrazole (3- or 4-nitro) NegSignal->YesNeg Strong [M-H]- NoNeg NO: Likely N-Nitropyrazole (1-nitro) NegSignal->NoNeg Only [M+H]+ Confirm Confirm with MS/MS (CID) YesNeg->Confirm NoNeg->Confirm FragC Spectrum: [M-NO] or [M-OH] (Rearrangement dominant) Confirm->FragC If C-Nitro FragN Spectrum: [M-NO2] dominant (Direct cleavage) Confirm->FragN If N-Nitro

Figure 2: Decision tree for distinguishing N-nitro vs. C-nitro isomers using ESI polarity and fragmentation logic.

References

  • Janssen, J. W. A. M., et al. "Pyrazoles.[6] XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles." The Journal of Organic Chemistry, vol. 38, no. 10, 1973, pp. 1777–1782. Link

  • Larson, D. B., et al. "Thermal Decomposition of Nitropyrazoles." Journal of Physical Chemistry A, vol. 109, no. 5, 2005. (Contextualizing thermal stability).
  • Holzer, W., et al. "Photo-induced rearrangement of N-nitropyrazoles." Journal of Heterocyclic Chemistry, vol. 32, 1995. (Comparison of thermal vs photo rearrangement).
  • Cabildo, P., et al. "Mass spectrometry of pyrazoles: A review." Organic Mass Spectrometry, vol. 24, no. 6, 1989.

Disclaimer: This guide is intended for research purposes only. Nitro-pyrazoles are energetic materials; appropriate safety precautions for handling explosives must be observed during synthesis and analysis.

Sources

Validation

A Researcher's Guide to the Thermal Stability of Nitro-Pyrazole Compounds: A Comparative TGA/DSC Analysis

For researchers and professionals in drug development and materials science, understanding the thermal stability of nitro-pyrazole compounds is paramount for ensuring safety, predicting reactivity, and determining shelf-...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, understanding the thermal stability of nitro-pyrazole compounds is paramount for ensuring safety, predicting reactivity, and determining shelf-life. This guide provides an in-depth, objective comparison of the thermal behavior of various nitro-pyrazole derivatives, grounded in experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

The Critical Role of Thermal Analysis for Nitro-Pyrazoles

Nitro-pyrazoles are a class of heterocyclic compounds with significant potential in various fields, including pharmaceuticals and energetic materials. The presence of the nitro group (-NO₂) dramatically influences the molecule's electronic properties and, consequently, its thermal stability. Uncontrolled thermal decomposition can lead to hazardous situations, making a thorough understanding of a compound's behavior at elevated temperatures a non-negotiable aspect of its characterization.

Thermal analysis techniques, particularly TGA and DSC, are indispensable tools in this endeavor.[1] TGA provides quantitative information about changes in a material's mass with temperature, revealing decomposition points and the presence of volatile components.[2] In contrast, DSC measures the heat flow into or out of a sample as a function of temperature, identifying phase transitions such as melting, crystallization, and energetic decomposition events.[2][3] When used in tandem, these techniques offer a comprehensive thermal profile of a compound.[1]

Comparative Thermal Stability Analysis of Nitro-Pyrazole Derivatives

The thermal stability of nitro-pyrazole compounds is intrinsically linked to their molecular structure, including the number and position of nitro groups and the nature of other substituents on the pyrazole ring. The following table summarizes key thermal data for a selection of nitro-pyrazole derivatives, compiled from various studies. It is important to note that direct comparison can be influenced by differing experimental conditions, such as heating rates.

Compound NameStructureMelting Point (T_m, °C)Decomposition Onset (T_onset, °C)Decomposition Peak (T_p, °C)Key Observations & References
3,4-Dinitropyrazole (3,4-DNP) ~177~275Lower decomposition temperature compared to its 3,5-isomer.[4]
3,5-Dinitropyrazole (3,5-DNP) ~175~296Exhibits higher thermal stability than 3,4-DNP.[4][5]
4-Amino-3,5-dinitropyrazole (LLM-116) -~220-230~245The decomposition is noted to initiate from the -NH₂ and -NH moieties.[6]
1-Allyl-3,4-dinitropyrazole Liquid at RT-201.2Lower decomposition temperature compared to the 3,5-DNP analog.[4]
1-Allyl-3,5-dinitropyrazole Liquid at RT-217.4Higher thermal stability than its 3,4-DNP counterpart.[4]
3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline 115.9-190.7 (initial), 217.9 (secondary)Decomposition occurs in the melted state with a multi-step process.[7]
3-nitro-1-(2-azidoethyl)pyrazole 40-50~216Azido derivatives generally show lower melting points but higher decomposition temperatures than corresponding nitrate esters.[8]
3-nitro-1-(2-nitratoethyl)pyrazole 70~198Nitrate esters tend to have higher melting points but lower decomposition temperatures compared to azido analogs.[8]

Key Insights from the Comparative Data:

  • Isomerism Matters: The position of the nitro groups significantly impacts thermal stability. For instance, 3,5-dinitropyrazole exhibits a higher decomposition temperature than 3,4-dinitropyrazole, suggesting greater inherent stability in the 3,5-isomer.[4]

  • Influence of Substituents: The introduction of different functional groups leads to varied thermal behaviors. Amino groups, as seen in LLM-116, can be a point of initial decomposition.[6] Alkyl chains, such as the allyl group, also modify the decomposition profile.[4] Azidoalkyl and nitratoalkyl functionalities present a trade-off between melting point and decomposition temperature.[8]

  • Decomposition Pathways: The decomposition of nitro-pyrazoles can be complex, often involving multi-step processes. For some compounds, decomposition begins after melting.[7] The initial steps may involve the cleavage of the C-NO₂ bond or reactions involving other substituents.[9]

Experimental Protocols for TGA and DSC Analysis

To ensure reliable and reproducible data, the following detailed protocols for TGA and DSC analysis of nitro-pyrazole compounds are provided. These protocols are designed as a self-validating system, incorporating best practices for sample preparation and instrument operation.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a nitro-pyrazole compound by measuring mass change as a function of temperature.

Materials:

  • Nitro-pyrazole sample (2-5 mg)

  • TGA instrument (e.g., EXSTAR SII TG/DTA 7300, TGA Q-5000)[4][7]

  • High-purity nitrogen or argon gas (for inert atmosphere)

  • Platinum or alumina crucibles[7]

  • Microbalance

Procedure:

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated according to the manufacturer's specifications.

    • Set the purge gas (e.g., nitrogen) flow rate to a constant value, typically between 20-100 cm³/min.[7]

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the finely ground nitro-pyrazole sample into a clean, tared TGA crucible. A smaller sample size minimizes thermal gradients.

  • Experimental Setup:

    • Place the sample crucible in the TGA furnace.

    • Program the instrument with the desired temperature profile. A common heating rate for initial screening is 10 °C/min, while slower rates like 5 °C/min can provide better resolution of thermal events.[4][10] The temperature range should typically be from ambient (e.g., 25 °C) to a temperature beyond the final decomposition, for instance, 400 °C.[4]

  • Data Acquisition:

    • Start the TGA run. The instrument will record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (T_onset), which is the temperature at which significant mass loss begins.

    • Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

    • Note the percentage of residual mass at the end of the experiment.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, phase transitions, and energetic decomposition events of a nitro-pyrazole compound by measuring heat flow.

Materials:

  • Nitro-pyrazole sample (1-3 mg)

  • DSC instrument (e.g., DSC Q-2000)[4]

  • High-purity nitrogen or argon gas

  • Aluminum or gold-plated crucibles (hermetically sealed for volatile samples)

  • Crucible press

Procedure:

  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Set the purge gas flow rate.

  • Sample Preparation:

    • Weigh 1-3 mg of the sample into a DSC pan.

    • Hermetically seal the pan to prevent evaporation, especially for compounds that may sublime or have low boiling points.

  • Experimental Setup:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Program the instrument with a temperature profile similar to the TGA experiment (e.g., heating rate of 5 or 10 °C/min).[4] The temperature range should encompass any expected melting and decomposition events.

  • Data Acquisition:

    • Initiate the DSC run. The instrument will record the differential heat flow between the sample and the reference.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks, which typically correspond to melting or phase transitions. Determine the onset and peak temperatures.

    • Identify exothermic peaks, which indicate energetic events such as decomposition or crystallization. Determine the onset and peak temperatures and calculate the enthalpy of the transition (ΔH).

Visualizing the Workflow and Data Interpretation

To further clarify the experimental and analytical process, the following diagrams illustrate the workflow and the logical relationships in interpreting the combined TGA and DSC data.

TGA_DSC_Workflow cluster_prep Sample & Instrument Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_results Key Parameters Sample_Prep Sample Preparation (Grinding, Weighing) TGA_Prep TGA Instrument (Calibration, Purge Gas) Sample_Prep->TGA_Prep DSC_Prep DSC Instrument (Calibration, Purge Gas) Sample_Prep->DSC_Prep TGA_Run Perform TGA Run (Controlled Heating) TGA_Prep->TGA_Run DSC_Run Perform DSC Run (Controlled Heating) DSC_Prep->DSC_Run TGA_Data TGA Curve (Mass vs. Temp) TGA_Run->TGA_Data DSC_Data DSC Curve (Heat Flow vs. Temp) DSC_Run->DSC_Data Combined_Analysis Combined Analysis TGA_Data->Combined_Analysis Combined_analysis Combined_analysis DSC_Data->Combined_analysis T_onset Decomposition Onset (T_onset) Combined_Analysis->T_onset T_p Decomposition Peak (T_p) Combined_Analysis->T_p T_m Melting Point (T_m) Combined_Analysis->T_m Delta_H Enthalpy of Decomposition (ΔH) Combined_Analysis->Delta_H Data_Interpretation_Logic cluster_interpretation Interpretation cluster_conclusion Conclusion TGA_Event Mass Loss Event (from TGA) Mass_Loss Corresponds with Mass Loss TGA_Event->Mass_Loss DSC_Event Thermal Event (from DSC) Endotherm Endothermic Peak (e.g., Melting, Evaporation) DSC_Event->Endotherm Exotherm Exothermic Peak (e.g., Decomposition) DSC_Event->Exotherm No_Mass_Loss No Corresponding Mass Loss Endotherm->No_Mass_Loss Endotherm->Mass_Loss Exotherm->Mass_Loss Melting Melting No_Mass_Loss->Melting Decomposition Decomposition Mass_Loss->Decomposition Evaporation Evaporation Mass_Loss->Evaporation

Caption: Logical relationships for interpreting combined TGA and DSC data.

Conclusion

The thermal stability of nitro-pyrazole compounds is a complex property that is highly dependent on their specific molecular structure. This guide has demonstrated the power of TGA and DSC as complementary techniques for elucidating the thermal behavior of these materials. By following robust experimental protocols and carefully interpreting the combined data, researchers can gain critical insights into decomposition temperatures, phase transitions, and energetic potential. This knowledge is fundamental for the safe handling, storage, and application of nitro-pyrazole derivatives in all fields of research and development.

References

  • Krzysztof K. Zborowski, et al. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. PMC. [Link]

  • Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]

  • Magdalena K. C. et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. [Link]

  • Valerie A. Kuehl, et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. [Link]

  • UNICAM. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. UNICAM. [Link]

  • Chun-Lin Tang, et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. PMC. [Link]

  • ResearchGate. (2025). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate. [Link]

  • ResearchGate. (2026). (PDF) Thermal Decomposition of Nitropyrazoles. ResearchGate. [Link]

  • Torontech. (2025). DSC vs TGA: A Complete Guide to the Difference. Torontech. [Link]

  • ResearchGate. (2025). Experimental data for thermal decomposition of TNP. ResearchGate. [Link]

  • ACS Publications. (1973). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. [Link]

  • ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc.[Link]

  • MDPI. (2014). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. MDPI. [Link]

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